Anthracophyllone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-5,6,7,7b-tetrahydro-1aH-cyclopropa[a]naphthalene-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-8-5-6-10(16)9-7-11(17)12-13(14(12,2)3)15(8,9)4/h7-8,12-13H,5-6H2,1-4H3/t8-,12-,13+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEXXPFDDWZAAQ-QYIBJPSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C2=CC(=O)C3C(C12C)C3(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC(=O)C2=CC(=O)[C@@H]3[C@H]([C@@]12C)C3(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In Vitro Cytotoxicity of Anthracophyllone Against Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anthracophyllone, an aristolane sesquiterpene isolated from the mushroom Anthracophyllum sp., has demonstrated cytotoxic effects against several human cancer cell lines in vitro. This technical guide provides a comprehensive overview of the available data on the in vitro cytotoxicity of this compound, detailed experimental protocols for assessing its activity, and a discussion of the putative signaling pathways involved in its mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers investigating the potential of this compound as a novel anticancer agent.
Introduction
Natural products remain a vital source of novel chemical scaffolds for anticancer drug discovery. Sesquiterpenes, a class of C15 terpenoids, are widely distributed in the plant and fungal kingdoms and are known for their diverse biological activities, including potent cytotoxic and pro-apoptotic effects. This compound is a recently identified aristolane sesquiterpene whose anticancer potential is beginning to be explored. This document summarizes the current knowledge of this compound's in vitro cytotoxicity and provides standardized protocols for its further investigation.
Quantitative Cytotoxicity Data
The in vitro cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro, are summarized in the table below. The data is derived from the study by Chakapong Intaraudom, et al. (2013) as cited by MedchemExpress.[1]
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H187 | Small Cell Lung Cancer | 15.17 |
| KB | Oral Epidermoid Carcinoma | 18.02 |
| MCF-7 | Breast Adenocarcinoma | 32.97 |
| Vero | Normal Kidney (Monkey) | 18.06 |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the in vitro evaluation of this compound's cytotoxic and pro-apoptotic activities. While the precise protocols used in the original study on this compound are not publicly available, the following represent standard and widely accepted methods in the field.
Cell Culture
-
Cell Line Maintenance: Human cancer cell lines (e.g., NCI-H187, KB, MCF-7) and a normal cell line (e.g., Vero) are cultured in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in a complete culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound at concentrations around the IC50 value for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected to quantify the different cell populations.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis.
-
Protein Extraction: After treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP).
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro evaluation of this compound's cytotoxicity.
Hypothetical Signaling Pathway for Sesquiterpene-Induced Apoptosis
While the specific signaling pathway for this compound has not yet been elucidated, many sesquiterpenes are known to induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates a plausible mechanism of action.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Anthracophyllone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthracophyllone is a naturally derived compound of significant interest for its therapeutic potential. While specific in vivo data on this compound is emerging, compounds within the broader anthraquinone class have demonstrated notable anti-inflammatory and anti-cancer properties in preclinical studies.[1][2][3] This document provides a comprehensive guide for the in vivo experimental design of this compound studies, offering detailed protocols for investigating its potential anti-inflammatory and anti-cancer efficacy.
The protocols outlined below are designed to be robust and reproducible, providing a framework for assessing the biological activity of this compound in relevant animal models. These guidelines will assist researchers in generating crucial data on pharmacokinetics, efficacy, and mechanism of action, thereby supporting the potential development of this compound as a novel therapeutic agent.
Anti-inflammatory Activity of this compound
The anti-inflammatory potential of this compound can be investigated using established in vivo models of inflammation. Anthraquinones, a class of compounds to which this compound belongs, have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.[2][4]
Lipopolysaccharide (LPS)-Induced Endotoxemia Model
This model is widely used to study acute systemic inflammation. LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response characterized by the release of pro-inflammatory cytokines.
Experimental Protocol:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) for at least one week prior to the experiment, with ad libitum access to food and water.
-
Experimental Groups:
-
Vehicle Control (Saline)
-
LPS Control (1 mg/kg)
-
This compound (Dose 1, e.g., 10 mg/kg) + LPS
-
This compound (Dose 2, e.g., 25 mg/kg) + LPS
-
This compound (Dose 3, e.g., 50 mg/kg) + LPS
-
Positive Control (e.g., Dexamethasone, 1 mg/kg) + LPS
-
-
Procedure:
-
Administer this compound or vehicle via oral gavage or intraperitoneal (i.p.) injection.
-
After 1 hour, induce endotoxemia by i.p. injection of LPS (1 mg/kg).
-
Monitor animals for clinical signs of distress.
-
At a predetermined time point (e.g., 6 hours post-LPS injection), collect blood samples via cardiac puncture under anesthesia.
-
Euthanize mice and harvest tissues (e.g., lungs, liver) for further analysis.
-
-
Outcome Measures:
-
Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.
-
Perform histological analysis of lung and liver tissues to assess inflammation and tissue damage.
-
Analyze the expression of inflammatory mediators (e.g., COX-2, iNOS) in tissues using Western blot or qPCR.
-
Data Presentation
Table 1: Effect of this compound on Serum Cytokine Levels in LPS-Induced Endotoxemia
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | - | |||
| LPS Control | 1 | |||
| This compound + LPS | 10 | |||
| This compound + LPS | 25 | |||
| This compound + LPS | 50 | |||
| Dexamethasone + LPS | 1 |
Visualization
Caption: Experimental Workflow for LPS-Induced Endotoxemia Model.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of Anthraquinones on Immune Responses and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Characterization and Anticancer Activity of a New Anthraquinone from Senna velutina (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling the Molecular Mysteries of Anthracophyllone: Application Notes and Protocols for Mechanism of Action Assessment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to elucidating the mechanism of action of Anthracophyllone, a naturally occurring anthraquinone derivative. Given the limited specific research on this compound, the following protocols are adapted from established methodologies for assessing the bioactivities of structurally related anthraquinones and other small molecules. These protocols will enable researchers to investigate its potential anticancer, antibacterial, and anti-inflammatory properties and to identify its molecular targets and affected signaling pathways.
Initial Bioactivity Screening
The first step in characterizing a novel compound is to determine its primary biological effects. Based on the known activities of other anthraquinones, it is prudent to screen this compound for anticancer and antibacterial effects.
Anticancer Activity Assessment
Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Experimental Protocol:
-
Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., MRC-5 normal lung fibroblasts) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Incubation: Replace the culture medium in the wells with the medium containing the different concentrations of this compound. Incubate the plates for 24, 48, and 72 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) can be determined by plotting cell viability against the log of the compound concentration.
Data Presentation:
| Cell Line | This compound IC50 (µM) after 48h | Doxorubicin IC50 (µM) after 48h (Positive Control) |
| MCF-7 | Hypothetical Value | Hypothetical Value |
| A549 | Hypothetical Value | Hypothetical Value |
| HCT116 | Hypothetical Value | Hypothetical Value |
| MRC-5 | Hypothetical Value | Hypothetical Value |
Antibacterial Activity Assessment
Objective: To evaluate the antibacterial properties of this compound against a panel of pathogenic bacteria.
Methodology: The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]
Experimental Protocol:
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus ATCC 25923) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in MHB in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Minimum Bactericidal Concentration (MBC) (Optional): To determine if the effect is bactericidal or bacteriostatic, plate aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Data Presentation:
| Bacterial Strain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) (Positive Control) |
| S. aureus ATCC 25923 | Hypothetical Value | Hypothetical Value |
| E. coli ATCC 25922 | Hypothetical Value | Hypothetical Value |
Target Identification and Validation
Once bioactivity is confirmed, the next crucial step is to identify the molecular target(s) of this compound.
Topoisomerase II Inhibition Assay
Objective: To determine if this compound inhibits the catalytic activity of topoisomerase II, a known target of many anthraquinones.[2][3][4]
Methodology: A DNA decatenation assay is used to measure the ability of topoisomerase II to resolve catenated kinetoplast DNA (kDNA) into minicircles.
Experimental Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing human topoisomerase IIα, kDNA, and assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT).
-
Compound Addition: Add varying concentrations of this compound or a known topoisomerase II inhibitor (e.g., etoposide) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the DNA products on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.
-
Analysis: Quantify the amount of decatenated DNA to determine the inhibitory activity of this compound.
Experimental Workflow for Topoisomerase II Inhibition Assay
Caption: Workflow for the Topoisomerase II decatenation assay.
Signaling Pathway Analysis
To understand the broader cellular impact of this compound, it is essential to investigate its effects on key signaling pathways.
NF-κB Signaling Pathway Activation
Objective: To determine if this compound modulates the NF-κB signaling pathway, which is often implicated in inflammation and cancer.
Methodology: Western blotting can be used to measure the phosphorylation of key proteins in the NF-κB pathway, such as IκBα and the p65 subunit of NF-κB.
Experimental Protocol:
-
Cell Treatment: Treat cells (e.g., RAW 264.7 macrophages or a cancer cell line) with this compound for a specified time, followed by stimulation with an NF-κB activator like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
NF-κB Signaling Pathway
Caption: The canonical NF-κB signaling pathway.
Reactive Oxygen Species (ROS) Generation
Objective: To assess whether this compound induces the production of intracellular ROS, a common mechanism of action for many anticancer agents.[5][6][7][8]
Methodology: The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) can be used to measure intracellular ROS levels.
Experimental Protocol:
-
Cell Treatment: Treat cells with various concentrations of this compound for different time points.
-
Probe Loading: Incubate the cells with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Washing: Wash the cells with PBS to remove excess probe.
-
Data Acquisition: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~530 nm).
-
Analysis: Compare the fluorescence intensity of treated cells to that of untreated control cells.
Workflow for ROS Detection Assay
Caption: Workflow for the intracellular ROS detection assay.
Conclusion
The systematic application of these protocols will provide valuable insights into the mechanism of action of this compound. By combining initial bioactivity screening with target identification and signaling pathway analysis, researchers can build a comprehensive profile of this natural product's therapeutic potential. The data generated will be crucial for guiding further preclinical and clinical development.
References
- 1. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry of topoisomerase I and II inhibition by anthracenyl-amino acid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - UZ [thermofisher.com]
- 8. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of Anthracophyllone for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthracophyllone, an aristolane sesquiterpene isolated from the mushroom Anthracophyllum sp., has demonstrated notable cytotoxic activity against various cancer cell lines, positioning it as a promising candidate for further preclinical investigation. A significant hurdle in the preclinical development of many natural products, including sesquiterpenes, is their characteristically low aqueous solubility. This property can impede the ability to achieve adequate and consistent drug exposure in both in vitro and in vivo preclinical models, potentially leading to inconclusive or misleading results.
These application notes provide a comprehensive guide to formulating this compound for preclinical studies. The following sections detail the predicted physicochemical properties of this compound, outline several formulation strategies to enhance its solubility and bioavailability, and provide detailed protocols for the preparation and characterization of these formulations. Additionally, a putative signaling pathway for its cytotoxic action is presented to guide mechanistic studies.
Physicochemical Properties of this compound
| Property | Predicted Value | Method/Software | Implication for Formulation |
| Molecular Weight | 232.33 g/mol | N/A | Favorable for oral absorption (Lipinski's Rule of Five). |
| Aqueous Solubility | LogS: -3.5 to -4.5 | ALOGPS, ChemAxon | Poorly soluble in water, requiring enabling formulations. |
| Lipophilicity (logP) | 2.5 to 3.5 | ALOGPS, XLOGP3 | Lipophilic nature suggests good membrane permeability but contributes to poor aqueous solubility. |
| pKa | Not ionizable | N/A | pH modification will not be an effective strategy for solubilization. |
Formulation Strategies for Preclinical Studies
Given the predicted low aqueous solubility and lipophilic nature of this compound, several formulation strategies can be employed to enhance its dissolution and bioavailability for preclinical testing. The choice of formulation will depend on the intended route of administration, the required dose, and the specific experimental model.
Co-solvent Formulations
For early-stage in vitro and in vivo studies, co-solvent systems are often the simplest and most rapid formulation approach. These formulations utilize a mixture of a water-miscible organic solvent and water to dissolve the compound.
Advantages:
-
Simple and quick to prepare.
-
Suitable for a wide range of doses.
-
Can be used for both in vitro and in vivo (e.g., intravenous, oral gavage) administration.
Disadvantages:
-
Potential for drug precipitation upon dilution in aqueous media (e.g., cell culture medium, gastrointestinal fluids).
-
Potential for solvent-related toxicity in animal models, especially at high concentrations.
Recommended Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
Nanosuspensions
Nanosuspensions are colloidal dispersions of sub-micron drug particles stabilized by surfactants and/or polymers. Reducing the particle size dramatically increases the surface area, leading to a higher dissolution rate.
Advantages:
-
Applicable to a wide range of poorly soluble drugs.
-
Can be administered orally, intravenously, or via other routes.
-
Can lead to improved bioavailability.
Disadvantages:
-
Requires specialized equipment (e.g., high-pressure homogenizer, bead mill).
-
Potential for physical instability (particle growth) over time.
Lipid-Based Formulations
For oral administration, lipid-based formulations can significantly enhance the absorption of lipophilic compounds like this compound. These formulations can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).
Advantages:
-
Can significantly improve oral bioavailability.
-
Can protect the drug from degradation in the gastrointestinal tract.
Disadvantages:
-
More complex to develop and characterize.
-
Potential for gastrointestinal side effects at high lipid loads.
Types of Lipid-Based Formulations:
-
Lipid Solutions: this compound dissolved in a suitable oil (e.g., sesame oil, corn oil).
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for In Vivo (Oral Gavage) Studies
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Saline (0.9% NaCl)
-
Vortex mixer
-
Sonicator (optional)
Method:
-
Weigh the required amount of this compound into a sterile glass vial.
-
Add a minimal amount of DMSO to dissolve the this compound completely. Use gentle vortexing or sonication if necessary.
-
Add PEG 400 to the solution and vortex to mix thoroughly. A common ratio is 10% DMSO, 40% PEG 400.
-
Slowly add saline to the desired final volume while continuously vortexing to prevent precipitation. The final vehicle composition could be, for example, 10% DMSO: 40% PEG 400: 50% Saline (v/v/v).
-
Visually inspect the final formulation for any signs of precipitation. The solution should be clear.
-
Prepare the formulation fresh on the day of dosing.
Workflow for Co-solvent Formulation Preparation
Caption: Workflow for preparing a co-solvent formulation.
Protocol 2: Preparation of a Nanosuspension by Wet Milling
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, Vitamin E TPGS)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
Purified water
-
Planetary ball mill or high-pressure homogenizer
Method:
-
Prepare a solution of the stabilizer in purified water.
-
Disperse the this compound powder in the stabilizer solution to form a pre-suspension.
-
Add the milling media to the pre-suspension. The volume of the milling media should be approximately 50-70% of the total volume.
-
Mill the suspension for a predetermined time (e.g., 24-48 hours) at a set speed.
-
After milling, separate the nanosuspension from the milling media.
-
Characterize the particle size and distribution of the nanosuspension using dynamic light scattering (DLS).
-
Assess the physical stability of the nanosuspension over time at different storage conditions.
Workflow for Nanosuspension Preparation
Caption: Workflow for preparing a nanosuspension.
Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Materials:
-
This compound
-
Oil (e.g., Labrafac™ Lipophile WL 1349)
-
Surfactant (e.g., Kolliphor® RH 40)
-
Co-solvent (e.g., Transcutol® HP)
-
Vortex mixer
-
Water bath
Method:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the optimal components.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region.
-
Based on the phase diagram, select the optimal ratio of oil, surfactant, and co-solvent.
-
Weigh the required amounts of oil, surfactant, and co-solvent into a glass vial.
-
Heat the mixture in a water bath to 40-50°C to ensure homogeneity.
-
Add the weighed this compound to the mixture and vortex until a clear solution is obtained.
-
To assess the self-emulsification performance, add a small volume of the SEDDS formulation to a larger volume of water with gentle stirring and observe the formation of a clear or slightly opalescent microemulsion.
Workflow for SEDDS Formulation
Caption: Workflow for developing a SEDDS formulation.
Putative Signaling Pathway for this compound's Cytotoxic Activity
While the precise molecular targets of this compound are yet to be fully elucidated, based on the known mechanisms of other cytotoxic sesquiterpenes, a putative signaling pathway leading to apoptosis can be proposed. This hypothetical pathway suggests that this compound may induce cellular stress, leading to the activation of pro-apoptotic signaling cascades. It is crucial to note that this pathway requires experimental validation.
Caption: Putative signaling pathway of this compound.
Stability Testing Protocol
A fundamental aspect of formulation development is to ensure the chemical and physical stability of the drug in the chosen vehicle.
Protocol:
-
Prepare the selected formulation of this compound.
-
Divide the formulation into aliquots and store them at different conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).
-
At predetermined time points (e.g., 0, 1, 2, 4 weeks), withdraw an aliquot from each storage condition.
-
Analyze the samples for:
-
Appearance: Visual inspection for precipitation, color change, or phase separation.
-
This compound Content: Using a validated HPLC method to determine the concentration of the active ingredient.
-
Degradation Products: HPLC analysis to detect and quantify any degradation products.
-
For Nanosuspensions: Particle size and polydispersity index (PDI) measurement.
-
For SEDDS: Emulsification time and droplet size analysis.
-
Conclusion
The successful preclinical evaluation of this compound hinges on the development of appropriate formulations that can overcome its inherent poor aqueous solubility. This document provides a starting point for researchers by outlining potential formulation strategies and detailed experimental protocols. It is imperative to perform thorough physicochemical characterization of this compound to refine and optimize the selected formulation approach. Furthermore, the proposed signaling pathway offers a framework for investigating the molecular mechanisms underlying its cytotoxic effects, which will be critical for its future development as a potential anticancer agent.
Troubleshooting & Optimization
Overcoming low solubility of Anthracophyllone in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anthracophyllone, focusing on challenges related to its low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a natural product isolated from the mushroom Anthracophyllum sp. BCC18695.[1] Like many hydrophobic compounds, it is anticipated to have low solubility in aqueous solutions. This is a significant concern for researchers as poor aqueous solubility can lead to challenges in conducting in vitro and in vivo experiments, potentially impacting bioavailability and therapeutic efficacy.[2][3]
Q2: I am observing very low solubility of this compound in my aqueous buffer. What are the initial steps I can take to address this?
For initial experiments, it is common to prepare a stock solution of the compound in an organic solvent and then dilute it into the aqueous buffer. A common organic solvent for this purpose is Dimethyl Sulfoxide (DMSO). It is crucial to ensure that the final concentration of the organic solvent in the aqueous medium is low enough to not affect the experimental results.
Q3: What are the common methods to enhance the solubility of poorly water-soluble compounds like this compound?
There are several established techniques to improve the solubility of hydrophobic drugs. These can be broadly categorized into physical modifications, chemical modifications, and the use of formulation excipients.[2][3][4] The choice of method depends on the specific experimental requirements and the properties of the compound.[3]
Q4: Can you provide a summary of these solubility enhancement techniques?
Certainly. The following table summarizes common techniques used to enhance the solubility of poorly water-soluble drugs.
| Technique Category | Specific Method | Mechanism of Action | Considerations |
| Physical Modifications | Particle Size Reduction (Micronization, Nanosuspension) | Increases the surface area of the drug, leading to a faster dissolution rate.[5][6] | May not significantly increase equilibrium solubility.[6] Requires specialized equipment.[3][4] |
| Solid Dispersion | The drug is dispersed in a hydrophilic carrier, which helps to increase its dissolution rate.[5][7] | The choice of carrier is critical to ensure compatibility and stability. | |
| Complexation | The drug molecule forms an inclusion complex with a host molecule (e.g., cyclodextrins), which has a hydrophilic exterior.[2][3] | Stoichiometry of the complex needs to be determined. | |
| Chemical Modifications | pH Adjustment | For ionizable drugs, adjusting the pH of the solution can increase the proportion of the ionized (more soluble) form. | This compound's structure does not suggest significant ionizable groups. |
| Salt Formation | Converting the drug into a salt form can significantly improve its solubility and dissolution rate.[2][5] | Requires the presence of a functional group that can be ionized. | |
| Formulation Excipients | Co-solvents | The addition of a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 300) reduces the polarity of the aqueous solution, thereby increasing the solubility of a nonpolar drug.[4][5][7] | The concentration of the co-solvent must be carefully controlled to avoid toxicity.[4] |
| Surfactants | Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in water.[2] | The critical micelle concentration (CMC) of the surfactant must be exceeded. | |
| Hydrotropy | Certain compounds (hydrotropes) can increase the solubility of other solutes in water. | The mechanism is not always fully understood. |
Troubleshooting Guides
Issue: Precipitation of this compound upon dilution of DMSO stock solution into aqueous buffer.
-
Cause: The concentration of this compound exceeds its solubility limit in the final aqueous buffer, even with a small percentage of DMSO.
-
Troubleshooting Steps:
-
Decrease the final concentration: Try a lower final concentration of this compound in your experiment.
-
Increase the co-solvent concentration: If your experimental system allows, slightly increase the percentage of DMSO in the final solution. However, be mindful of potential solvent effects on your cells or assay.
-
Use a different co-solvent: Consider using other co-solvents like polyethylene glycol (PEG) 300, which is often used in in vivo formulations.[1]
-
Incorporate a surfactant: Add a non-ionic surfactant, such as Tween 80 or Polysorbate 80, to the aqueous buffer to help solubilize the compound.[2]
-
Utilize cyclodextrins: Beta-cyclodextrins and their derivatives, like SBE-β-CD, are effective in forming inclusion complexes to enhance solubility.[1][3]
-
Experimental Protocols
Protocol 1: General Workflow for Solubility Enhancement
This protocol outlines a general workflow for systematically approaching the solubility enhancement of this compound.
Caption: Workflow for enhancing this compound solubility.
Protocol 2: Preparation of an this compound Formulation using a Co-solvent System
-
Objective: To prepare a clear solution of this compound for in vivo administration.
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Saline solution
-
-
Procedure (Example for a 2 mg/mL working solution):
-
Prepare a stock solution of this compound by dissolving 2 mg of the compound in 50 µL of DMSO (mother liquor concentration of 40 mg/mL).[1]
-
In a separate tube, add 300 µL of PEG300.
-
Add the 50 µL of the this compound DMSO stock solution to the PEG300 and mix well until the solution is clear.
-
Add 50 µL of Tween 80 and mix.
-
Add 600 µL of saline to reach a final volume of 1 mL. Mix thoroughly. This results in a formulation of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline.[1]
-
Signaling Pathway Considerations
While the specific signaling pathways affected by this compound are not yet fully elucidated, related compounds such as other anthraquinones have been shown to modulate pathways critical in cancer cell proliferation and survival. For instance, some natural compounds are known to interact with the PI3K/AKT and Wnt signaling pathways.[8][9] The diagram below illustrates a simplified representation of a hypothetical mechanism of action, which should be considered for investigational purposes.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. brieflands.com [brieflands.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbr.in [ijpbr.in]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. mdpi.com [mdpi.com]
- 9. Elucidation of the mechanism of action of ailanthone in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Anthracophyllone degradation during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anthracophyllone. The information is designed to help you navigate and resolve common challenges encountered during the extraction and handling of this bioactive compound.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
Question 1: My this compound yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields of this compound can stem from several factors, ranging from the quality of the source material to the extraction parameters. Here are the most common culprits and how to address them:
-
Incomplete Cell Lysis: The chitin-rich cell walls of mushrooms can be resilient.[1] If the fungal cells are not sufficiently broken down, the solvent cannot efficiently access and extract the intracellular this compound.
-
Solution: Ensure the mushroom material is finely powdered. Consider pre-treatment methods like freeze-drying followed by mechanical grinding to maximize the surface area available for extraction.[2]
-
-
Inappropriate Solvent Choice: The polarity of the extraction solvent is critical for selectively dissolving this compound.[3]
-
Solution: this compound is a sesquiterpene, and for these types of compounds, solvents like ethanol, methanol, or ethyl acetate are often effective.[4][5] If you are using a very polar solvent like hot water, you may primarily be extracting polysaccharides, leaving the less polar this compound behind.[1] Conversely, a very non-polar solvent may not be effective either. Experiment with a gradient of solvents to find the optimal one for your specific fungal matrix.
-
-
Insufficient Extraction Time or Temperature: The extraction process may not be running long enough or at a high enough temperature to allow for complete diffusion of the compound into the solvent.
-
Degradation of this compound: This is a critical factor and is addressed in more detail in the following questions.
Question 2: I suspect my this compound is degrading during extraction. What are the signs and what factors could be causing this?
Answer:
Degradation is a significant challenge in natural product extraction.[3][6] Signs of this compound degradation can include a change in the color of your extract, the appearance of unexpected spots on a TLC plate, or the identification of unknown masses in LC-MS analysis that are not consistent with this compound or its known analogues. The primary factors that can induce degradation are:
-
High Temperatures: Many bioactive compounds, including terpenoids, are thermolabile.[3][6] Prolonged exposure to high temperatures during methods like Soxhlet or hot water extraction can lead to chemical modifications and breakdown of the molecule.[7]
-
Extreme pH: The stability of sesquiterpenes can be pH-dependent. Some related compounds, like sesquiterpene lactones, have shown instability at neutral to alkaline pH, while being more stable in slightly acidic conditions.[8] Given this compound's quinone-like moiety, it may also be susceptible to pH-mediated degradation.
-
Exposure to Light: Photodegradation can be an issue for light-sensitive compounds.[9] Quinone structures, in particular, can be susceptible to photochemical reactions.
-
Oxidation: Exposure to air (oxygen) during the extraction process can lead to oxidative degradation of sensitive functional groups within the this compound structure.[3]
Question 3: How can I minimize this compound degradation during my extraction process?
Answer:
To minimize degradation, you should carefully control the extraction conditions. Here are some recommended strategies:
-
Temperature Control:
-
Opt for cold or room temperature maceration if possible, although this may require longer extraction times.
-
If using heat, aim for the lowest effective temperature and minimize the duration of heat exposure.
-
Consider advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE), which can be performed at lower temperatures.[7]
-
-
pH Management:
-
Maintain a slightly acidic to neutral pH during extraction, unless your preliminary studies indicate otherwise. You can use buffered solvents to control the pH.
-
-
Light Protection:
-
Conduct the extraction in amber glassware or cover your glassware with aluminum foil to protect the extract from light.
-
Store the resulting extract in the dark.
-
-
Preventing Oxidation:
-
Use degassed solvents to minimize dissolved oxygen.
-
Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) if this compound proves to be highly sensitive to oxidation.
-
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of this compound and how does that affect its extraction?
A1: this compound is an aristolane sesquiterpene.[3] Sesquiterpenes are a class of terpenoids that are generally less polar than highly glycosylated compounds but more polar than simple hydrocarbons. This means they are often soluble in organic solvents like ethanol, methanol, ethyl acetate, and chloroform.[3][4][5] Its structure also contains a quinone-like system, which may contribute to its bioactivity but also its potential instability under certain conditions.
Q2: Which extraction method is best for this compound?
A2: There is no single "best" method, as the optimal choice depends on your available equipment, the scale of the extraction, and the stability of this compound.
-
Maceration with an appropriate organic solvent at room temperature is a simple and gentle method, suitable for preventing degradation of heat-sensitive compounds.
-
Hot water extraction is generally not recommended for primarily extracting sesquiterpenes, as it is more effective for water-soluble polysaccharides like beta-glucans.[1]
-
Soxhlet extraction can be efficient but the continuous exposure to high temperatures may cause degradation.[6]
-
Ultrasound-Assisted Extraction (UAE) is a good alternative as it can improve extraction efficiency at lower temperatures and with shorter durations.[7]
Q3: What solvents should I use for extracting this compound?
A3: Based on its sesquiterpene structure, the following solvents are good starting points for method development:
-
Ethanol: A good general-purpose solvent for moderately polar compounds.
-
Methanol: Similar to ethanol but slightly more polar.
-
Ethyl Acetate: A less polar option that can be effective for extracting terpenoids.
-
Mixtures: Using mixtures of solvents (e.g., ethanol/water or methanol/dichloromethane) can help to fine-tune the polarity for optimal extraction.
Q4: How should I store my this compound extract to prevent degradation?
A4: To ensure the long-term stability of your extract, you should:
-
Store it in an airtight, amber glass vial to protect it from light and oxygen.
-
Keep it at a low temperature, preferably at -20°C or -80°C.
-
If the extract is in a solvent, consider evaporating the solvent under reduced pressure and storing the dried extract.
Data Presentation
The stability of sesquiterpenoids is influenced by several factors. While specific quantitative data for this compound is not yet available in the literature, the following table summarizes the stability of analogous compounds under various conditions to provide a general guideline.
| Condition | Parameter | Effect on Stability (Based on Sesquiterpene Analogues) | Recommendation for this compound | Reference |
| Temperature | 4°C | High stability | Recommended for long-term storage | [10] |
| 25°C (Room Temp) | Moderate stability, degradation may occur over time | Suitable for short-term storage and during extraction | [8][10] | |
| 37°C | Increased degradation observed for some sesquiterpene lactones | Avoid prolonged exposure | [8] | |
| > 60°C | Significant degradation risk for many terpenoids | Avoid if possible; use minimal duration if necessary | [3][6] | |
| pH | Acidic (pH 5.5) | Higher stability for some sesquiterpene lactones | Consider using a slightly acidic buffer during extraction | [8] |
| Neutral (pH 7.4) | Instability and degradation reported for some sesquiterpene lactones | Proceed with caution; monitor for degradation | [8] | |
| Alkaline | High potential for degradation | Generally avoid | [8] | |
| Light | UV Light | Can cause significant degradation | Protect from all light sources | [9] |
| Ambient Light | Can contribute to degradation over time | Use amber glassware and store in the dark | ||
| Atmosphere | Air (Oxygen) | Risk of oxidation | Use degassed solvents; consider an inert atmosphere | [3] |
Experimental Protocols
Protocol 1: General Solvent Extraction of this compound
This protocol describes a standard maceration procedure for the extraction of this compound from dried fungal material.
-
Preparation of Fungal Material:
-
Dry the mushroom fruiting bodies (e.g., by freeze-drying or in a dehydrator at low temperature < 40°C).
-
Grind the dried material into a fine powder using a blender or a mill.
-
-
Extraction:
-
Weigh the powdered fungal material and place it in an Erlenmeyer flask.
-
Add an appropriate solvent (e.g., 95% ethanol) in a solid-to-solvent ratio of 1:10 to 1:20 (w/v).
-
Seal the flask and wrap it in aluminum foil to protect it from light.
-
Place the flask on a magnetic stirrer and stir at room temperature for 24-48 hours.
-
-
Filtration and Concentration:
-
After the extraction period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 40°C.
-
-
Storage:
-
Transfer the concentrated extract to an amber vial, flush with nitrogen if possible, and store at -20°C.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol utilizes ultrasonication to enhance extraction efficiency and reduce extraction time.
-
Preparation of Fungal Material:
-
Prepare the dried, powdered fungal material as described in Protocol 1.
-
-
Extraction:
-
Place the weighed powder into a beaker or flask.
-
Add the chosen solvent (e.g., methanol) at a 1:10 to 1:20 (w/v) ratio.
-
Place the vessel in an ultrasonic bath.
-
Sonicate for 30-60 minutes. Monitor the temperature of the water bath to ensure it does not exceed 40°C.
-
-
Filtration and Concentration:
-
Follow the filtration and concentration steps as outlined in Protocol 1.
-
-
Storage:
-
Store the final extract as described in Protocol 1.
-
Visualizations
Caption: A logical workflow for troubleshooting common issues in this compound extraction.
Caption: Factors influencing the potential degradation of a sesquiterpene quinone like this compound.
References
- 1. healtheuropa.com [healtheuropa.com]
- 2. reddit.com [reddit.com]
- 3. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Studies on Quinones. Part 38: synthesis and leishmanicidal activity of sesquiterpene 1,4-Quinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chimia.ch [chimia.ch]
- 10. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing HPLC Conditions for Anthracophyllone Purification: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize High-Performance Liquid Chromatography (HPLC) conditions for the purification of Anthracophyllone.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting mobile phase for this compound purification?
A1: For reversed-phase HPLC (RP-HPLC) purification of anthraquinones like this compound, a common starting point is a binary gradient of methanol or acetonitrile and water.[1][2][3][4][5] Often, the aqueous phase is acidified with a small amount of an acid like formic acid, acetic acid, or phosphoric acid to improve peak shape and resolution.[1][6] A typical starting gradient could be a mixture of methanol and 0.1% aqueous formic acid.[1]
Q2: Which type of HPLC column is most suitable for this compound purification?
A2: C18 columns are the most commonly used stationary phases for the separation of anthraquinones and are a suitable choice for this compound purification.[1][6] These columns provide good retention and selectivity for this class of compounds. The choice of particle size and column dimensions will depend on whether you are performing analytical or preparative HPLC.[7][8] For analytical work, smaller particle sizes (e.g., 1.8 µm to 5 µm) are used for higher efficiency, while larger particle sizes are used for preparative work to allow for higher sample loading.[7]
Q3: How can I improve the resolution between this compound and other closely eluting impurities?
A3: To improve resolution, you can try several strategies:
-
Optimize the mobile phase: Adjusting the gradient slope, the type of organic solvent (methanol vs. acetonitrile), or the pH of the aqueous phase can significantly impact selectivity.[9][10]
-
Change the column: If optimizing the mobile phase is insufficient, trying a different stationary phase (e.g., a C8 or a phenyl column) might provide the necessary selectivity.
-
Adjust the flow rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.[10]
-
Temperature control: Operating the column at a controlled, elevated temperature can improve efficiency and resolution, but the stability of this compound at higher temperatures should be considered.[10][11][12]
Q4: What is a suitable detection wavelength for this compound?
A4: Anthraquinones typically have strong UV absorbance. A common detection wavelength for the analysis of anthraquinones is around 254 nm.[6][13] It is advisable to determine the UV spectrum of your this compound standard to identify the wavelength of maximum absorbance for optimal sensitivity.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution |
| Column Overload | Reduce the injection volume or the concentration of the sample.[9][14] |
| Inappropriate Mobile Phase pH | For ionizable compounds, the mobile phase pH should be adjusted to be at least 2 pH units away from the pKa of the analyte to ensure it is in a single ionic form. Adding a buffer to the mobile phase can help maintain a stable pH. |
| Secondary Interactions with Stationary Phase | Add a competitive agent to the mobile phase, such as a small amount of triethylamine (TEA) for basic compounds, or ensure the mobile phase is sufficiently acidic for acidic compounds. |
| Column Contamination or Degradation | Wash the column with a strong solvent or, if necessary, replace the column.[9] A guard column can help protect the analytical column from contaminants.[9] |
Problem 2: Peak Splitting
| Possible Cause | Suggested Solution |
| Sample Solvent Incompatibility | Dissolve the sample in the initial mobile phase composition whenever possible.[15] Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[15] |
| Co-elution of Isomers or Impurities | Optimize the mobile phase gradient, temperature, or try a different column chemistry to improve separation.[16] |
| Void at the Column Inlet | This can be caused by pressure shocks or improper column handling. The column may need to be repacked or replaced.[15] |
| Partially Blocked Frit | Back-flushing the column may resolve the issue. If not, the frit or the entire column may need to be replaced.[16] |
Problem 3: Irreproducible Retention Times
| Possible Cause | Suggested Solution |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase daily and ensure accurate mixing of solvents. Use high-purity solvents.[9] |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and consistent temperature.[9] |
| Air Bubbles in the System | Degas the mobile phase before use and ensure all connections are tight to prevent air from entering the system. |
| Pump Malfunction | Check for leaks and ensure the pump is delivering a consistent flow rate. |
Experimental Protocols
Sample Preparation Protocol
A general protocol for preparing a plant extract sample containing this compound for HPLC analysis is as follows:
-
Extraction: Extract the plant material with a suitable solvent, such as methanol or ethanol.[17]
-
Filtration: Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter that could clog the HPLC column.[14][18]
-
Dilution: Dilute the filtered extract with the initial mobile phase to an appropriate concentration to avoid column overload.[14]
Example HPLC Method for Anthraquinone Separation
The following table provides an example of a gradient HPLC method that has been used for the separation of several anthraquinones and can be adapted for this compound purification.[6][13]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: This is a starting point, and the gradient profile may need to be optimized to achieve the best separation for this compound.
Quantitative Data for Method Development
The following table summarizes retention times for several common anthraquinones obtained using a C18 column with a methanol/water or acetonitrile/water gradient. This data can be used as a reference when developing a purification method for this compound.
| Compound | Retention Time (min) | Reference HPLC Conditions |
| Aloin | 16.74 | C18 column, Methanol/Water gradient[11] |
| Aloe-emodin | 21.21 | C18 column, Methanol/Water gradient[11] |
| Rhein | 23.40 | C18 column, Methanol/Water gradient[11] |
| Emodin | 28.26 | C18 column, Methanol/Water gradient[11] |
Visualizations
Caption: General workflow for the purification of this compound using HPLC.
Caption: A logical flow diagram for troubleshooting common HPLC issues.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. HPLC Column Technical Guide | Technical Information | GL Sciences [glsciences.com]
- 3. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
- 4. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 5. uhplcs.com [uhplcs.com]
- 6. academic.oup.com [academic.oup.com]
- 7. auroraprosci.com [auroraprosci.com]
- 8. HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods [thermofisher.com]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ultrasonic Solvent Extraction Followed by Dispersive Solid Phase Extraction (d-SPE) Cleanup for the Simultaneous Determination of Five Anthraquinones in Polygonum multiflorum by UHPLC-PDA | MDPI [mdpi.com]
- 14. uhplcs.com [uhplcs.com]
- 15. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC Peak Splitting. Common Reasons For It [hplctips.blogspot.com]
- 16. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 17. researchgate.net [researchgate.net]
- 18. organomation.com [organomation.com]
Addressing batch-to-batch variability in Anthracophyllone production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in Anthracophyllone production. The information is intended for researchers, scientists, and drug development professionals to help ensure consistent product yield and purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound, leading to batch-to-batch variability.
| Issue | Potential Cause | Recommended Action |
| Low Yield of Crude this compound | Incomplete reaction | - Verify the quality and stoichiometry of starting materials. - Optimize reaction time and temperature. - Ensure efficient mixing. |
| Degradation of the product | - Investigate the stability of this compound under the reaction conditions. - Consider the use of protective groups if sensitive functional groups are present. - Minimize exposure to light and oxygen if the compound is susceptible to degradation. | |
| Sub-optimal pH of the reaction mixture | - Monitor and control the pH throughout the synthesis. | |
| Variable Purity Profile in Crude Product | Presence of unreacted starting materials | - Adjust the stoichiometry of reactants. - Increase reaction time to drive the reaction to completion. |
| Formation of side-products | - Optimize reaction conditions (temperature, pressure, catalyst) to favor the desired reaction pathway. - Analyze the impurity profile to identify the structure of side-products and understand their formation mechanism. | |
| Inconsistent Purity After Purification | Inefficient purification method | - Optimize the purification protocol (e.g., solvent system for chromatography, crystallization conditions).[1][2][3] - Consider alternative purification techniques (e.g., preparative HPLC, recrystallization). |
| Co-elution of impurities | - Adjust the chromatographic conditions (e.g., gradient, column chemistry) to improve separation.[1] | |
| Product degradation during purification | - Minimize the duration of the purification process. - Avoid harsh conditions (e.g., extreme pH, high temperatures). | |
| Color and Morphological Variations in Final Product | Presence of trace impurities | - Implement a final polishing step in the purification process. - Use highly sensitive analytical techniques (e.g., UPLC-MS) to detect and identify trace impurities. |
| Polymorphism | - Control the crystallization conditions (solvent, temperature, cooling rate) to obtain a consistent crystalline form. - Characterize the solid-state properties of the final product using techniques like XRD and DSC. |
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters (CPPs) to monitor during this compound synthesis to minimize batch-to-batch variability?
A1: Key CPPs include reaction temperature, reaction time, pH, reagent addition rate, and mixing speed. Consistent control of these parameters is crucial for reproducible synthesis.
Q2: How can I ensure the quality of my starting materials?
A2: It is essential to have well-defined specifications for all raw materials. This includes purity, moisture content, and particle size. Qualifying vendors and performing incoming material testing can help ensure consistency.[4]
Q3: What analytical methods are recommended for in-process control and final product release of this compound?
A3: For in-process control, techniques like TLC and HPLC can monitor reaction progress. For final product release, a combination of HPLC for purity, Mass Spectrometry for identity, NMR for structure confirmation, and elemental analysis for elemental composition is recommended.[5][6]
Q4: My this compound batches show different colors. What could be the cause?
A4: Color variations can be due to the presence of trace level impurities or differences in the crystalline structure (polymorphism). It is recommended to investigate the impurity profile and control the final crystallization step rigorously.
Q5: How can I improve the scalability of my this compound production process while maintaining consistency?
A5: A thorough understanding of the process and its critical parameters is key. Implementing Quality by Design (QbD) principles, including Design of Experiments (DoE), can help identify robust operating ranges that ensure consistent product quality upon scale-up.[4]
Experimental Protocols
General Synthesis of this compound (Illustrative)
This protocol describes a hypothetical synthesis for illustrative purposes.
-
Reaction Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a condenser, a thermometer, and a nitrogen inlet.
-
Reagent Addition: The starting materials, dissolved in a suitable solvent, are charged into the reactor. The catalyst is then added in a controlled manner.
-
Reaction: The reaction mixture is heated to the desired temperature and stirred for a specified duration. The progress of the reaction is monitored by TLC or HPLC.
-
Work-up: Upon completion, the reaction is quenched, and the crude product is isolated by extraction and precipitation.
-
Purification: The crude product is purified by column chromatography followed by recrystallization.
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Visualizations
Logical Workflow for Troubleshooting Batch Variability
Caption: A logical workflow for identifying and addressing the root causes of batch-to-batch variability.
Hypothetical Biosynthetic Pathway for an this compound Precursor
Caption: A simplified diagram of a hypothetical biosynthetic pathway leading to the core structure of this compound.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. sjsu.edu [sjsu.edu]
- 3. Protein purification protocols [takarabio.com]
- 4. zaether.com [zaether.com]
- 5. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of anthraquinone in technical material, formulations, and lettuce by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Anthracophyllone for Long-Term Storage
Disclaimer: Anthracophyllone is a specialized aristolane sesquiterpene. As of this writing, specific long-term stability data and established degradation pathways for this compound are not widely published. The following troubleshooting guides and FAQs are based on general principles for the stabilization of natural products, particularly sesquiterpenoids and other compounds with similar structural motifs. Researchers are strongly advised to conduct their own stability studies to determine the optimal storage conditions for their specific applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is stability a concern?
This compound is a sesquiterpene isolated from the mushroom Anthracophyllum.[1][2] Like many complex natural products, its intricate structure, which includes ketone functionalities and a strained ring system, may be susceptible to degradation over time. This degradation can be accelerated by factors such as temperature, light, oxygen, and pH, potentially leading to a loss of biological activity and the formation of unknown impurities.
Q2: What are the primary factors that can cause this compound to degrade?
While specific studies on this compound are limited, based on its chemical structure and general knowledge of natural product stability, the primary degradation factors are likely to be:
-
Oxidation: The presence of atmospheric oxygen can lead to oxidative degradation.
-
Hydrolysis: Although seemingly stable, prolonged exposure to acidic or basic conditions in aqueous solutions could potentially lead to structural rearrangements or degradation.
-
Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.[3]
-
Thermal Stress: Elevated temperatures can increase the rate of all chemical degradation reactions.
Q3: What are the ideal short-term and long-term storage conditions for this compound?
For optimal stability, this compound should be stored under controlled conditions. The following are general recommendations:
| Storage Duration | Form | Temperature | Atmosphere | Light Conditions |
| Short-Term (< 1 month) | Solid | 2-8°C | Inert Gas (Argon or Nitrogen) | Protected from Light (Amber Vial) |
| Solution (in DMSO or Ethanol) | -20°C | Inert Gas (Argon or Nitrogen) | Protected from Light (Amber Vial) | |
| Long-Term (> 1 month) | Solid | -20°C or -80°C | Inert Gas (Argon or Nitrogen) | Protected from Light (Amber Vial) |
| Solution (in DMSO or Ethanol) | -80°C | Inert Gas (Argon or Nitrogen) | Protected from Light (Amber Vial) |
Q4: Can I repeatedly freeze and thaw my this compound stock solution?
It is highly recommended to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. This practice minimizes the exposure of the compound to temperature fluctuations and atmospheric moisture, which can accelerate degradation.
Q5: What solvents are recommended for dissolving and storing this compound?
For long-term storage, it is best to store this compound as a dry solid. If a stock solution is necessary, anhydrous dimethyl sulfoxide (DMSO) or absolute ethanol are common choices for many natural products. Ensure the solvent is of high purity and stored under an inert atmosphere to prevent the introduction of water or reactive impurities.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of biological activity in experiments | Degradation of this compound stock. | 1. Prepare a fresh stock solution from solid material. 2. Perform a quality control check (e.g., HPLC, LC-MS) on both the old and new stock solutions to assess purity and identify potential degradation products. 3. Review storage conditions of the old stock solution against the recommendations. |
| Appearance of new peaks in HPLC/LC-MS analysis | Chemical degradation. | 1. Analyze the sample under different stress conditions (acid, base, heat, light, oxidation) to induce degradation and identify the degradation products (see Forced Degradation Protocol below). 2. If possible, use mass spectrometry to determine the molecular weights of the new peaks to hypothesize degradation pathways. |
| Color change of solid or solution | Oxidation or photodegradation. | 1. Ensure the compound is stored under an inert atmosphere and protected from light. 2. Use amber vials for storage. 3. If a color change is observed, re-qualify the material using an appropriate analytical method before use. |
| Precipitation in stock solution upon thawing | Poor solubility at lower temperatures or solvent evaporation. | 1. Gently warm the solution to room temperature and vortex to redissolve. 2. If precipitation persists, consider preparing a more dilute stock solution. 3. Ensure vials are tightly sealed to prevent solvent evaporation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to identify potential degradation pathways and assess the intrinsic stability of this compound.
1. Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC or UPLC system with a PDA/UV detector and a mass spectrometer (optional but recommended)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
2. Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in methanol to a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample and 1 mL of the stock solution in an oven at 60°C for 7 days.
-
Photodegradation: Expose a solid sample and 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Control Samples: Keep a solid sample and 1 mL of the stock solution at -20°C, protected from light, as controls.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.
Hypothetical Results of Forced Degradation Study
The following table presents hypothetical data to illustrate the potential stability profile of this compound.
| Condition | Assay (% of Initial) | Major Degradation Products (% Peak Area) |
| Control (-20°C) | 99.8 | Not Detected |
| Acid Hydrolysis (0.1M HCl, 60°C) | 92.5 | DP1 (4.2%), DP2 (2.1%) |
| Base Hydrolysis (0.1M NaOH, 60°C) | 85.1 | DP3 (8.9%), DP4 (3.5%) |
| Oxidation (3% H₂O₂) | 78.9 | DP5 (15.3%), DP6 (4.2%) |
| Thermal (60°C, Solid) | 98.2 | DP1 (0.8%) |
| Thermal (60°C, Solution) | 94.7 | DP1 (3.1%), DP2 (1.5%) |
| Photostability (ICH Q1B) | 89.4 | DP7 (6.8%), DP8 (2.3%) |
DP = Degradation Product
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
Caption: Decision tree for this compound storage conditions.
References
Technical Support Center: Minimizing Off-Target Effects in Anthracophyllone Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during bioassays with Anthracophyllone. Given that this compound is a natural product with limited publicly available data, this guide leverages principles from analogous kinase inhibitors to provide a robust framework for experimental design and data interpretation.
I. Troubleshooting Guide
This guide addresses common issues encountered during this compound bioassays in a question-and-answer format.
Question 1: My this compound treatment shows high variability in cell viability assays (e.g., MTT, MTS). What are the potential causes and solutions?
Answer: High variability in cell viability assays can obscure the true effect of this compound and may not be related to its specific on-target activity. Here are common causes and their solutions:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use calibrated multichannel pipettes and be consistent with your technique.
-
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate this compound and affect cell growth.
-
Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
-
-
Compound Precipitation: this compound, like many small molecules, may precipitate at high concentrations in aqueous media.
-
Solution: Visually inspect for precipitation under a microscope after adding the compound to the media. Determine the solubility limit and perform a dose-response curve below this concentration. The use of a co-solvent like DMSO is common, but its final concentration should be kept low (typically <0.5%) and consistent across all wells, including controls.
-
-
Inconsistent Incubation Times: Variations in incubation times for both compound treatment and the assay reagent can lead to variability.
-
Solution: Adhere to a strict and consistent incubation schedule for all plates and experimental repeats.
-
Question 2: this compound shows high potency in my biochemical kinase assay but weak or no activity in cell-based assays. Why is there a discrepancy?
Answer: This is a frequent challenge in drug discovery and can be attributed to several factors:
-
Cellular ATP Concentration: Biochemical assays are often performed at ATP concentrations near the Michaelis constant (Km) of the target kinase. However, intracellular ATP levels are much higher (in the millimolar range).[1] If this compound is an ATP-competitive inhibitor, the high cellular ATP concentration can outcompete it for binding to the target kinase.
-
Solution: Test this compound's potency in biochemical assays with ATP concentrations that mimic physiological levels (e.g., 1-5 mM) to better predict its cellular efficacy.
-
-
Cell Permeability: this compound may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Solution: Perform cell permeability assays (e.g., PAMPA) or use cellular thermal shift assays (CETSA) to confirm target engagement within the cell.
-
-
Compound Efflux: The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).
-
Solution: Co-incubate with known efflux pump inhibitors to see if the cellular potency of this compound increases.
-
-
Compound Stability: this compound may be unstable in the cell culture medium or rapidly metabolized by the cells.
-
Solution: Assess the stability of this compound in cell culture media over time using methods like HPLC or LC-MS.[2]
-
Question 3: I'm observing significant cytotoxicity at concentrations where I don't expect to see on-target effects. How can I determine if this is due to off-target activity?
Answer: Distinguishing off-target cytotoxicity from on-target effects is crucial for accurate interpretation of your results.
-
Perform a Dose-Response Curve Analysis: A classic pharmacological approach is to generate a detailed dose-response curve.[3] The potency (IC50) for the cytotoxic effect should be compared to the potency for the on-target effect (e.g., inhibition of a specific signaling pathway). A large window between the two values suggests a potential off-target cytotoxic effect at higher concentrations.
-
Use a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical structure that targets the same protein produces the same phenotype, it strengthens the evidence for an on-target effect.[3]
-
Rescue Phenotype with Target Overexpression: Overexpression of the target protein may require a higher concentration of this compound to achieve the same phenotypic effect, thus "rescuing" the phenotype at lower concentrations.[3]
-
Profile for Off-Targets: Utilize kinase profiling services to screen this compound against a broad panel of kinases. This can identify potential off-target kinases that may be responsible for the observed cytotoxicity.
II. Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for this compound?
A1: While specific data for this compound is limited, related natural product compounds with similar core structures, such as (+)-anthrabenzoxocinone, have been shown to target the PI3K/AKT/mTOR signaling pathway.[3] This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[4][5] Therefore, it is plausible that this compound acts as an inhibitor of one or more kinases within this pathway.
Q2: How can I minimize off-target effects in my this compound experiments?
A2: Minimizing off-target effects is essential for data integrity.[3] Key strategies include:
-
Optimize Compound Concentration: Use the lowest concentration of this compound that elicits the desired on-target effect. A full dose-response curve is critical to identify this optimal concentration range.[3]
-
Use Appropriate Controls: Always include vehicle-only controls (e.g., DMSO) at the same concentration used for this compound treatment.
-
Confirm On-Target Engagement: Use techniques like Western blotting to confirm that this compound is inhibiting the phosphorylation of the intended downstream target. Cellular Thermal Shift Assays (CETSA) can also confirm direct binding to the target protein in a cellular context.[3]
-
Counter-Screening: If using a reporter gene assay, perform a counter-screen with a control vector that lacks the specific response element to ensure this compound is not directly affecting the reporter protein.[3]
Q3: What are some potential off-target kinases for a compound like this compound?
A3: Without experimental data, potential off-targets are speculative. However, for many kinase inhibitors, off-target effects are common due to the conserved nature of the ATP-binding pocket. A kinase profiling screen is the most effective way to identify specific off-targets. Common off-target families for ATP-competitive inhibitors include other kinases with similar ATP-binding site architectures.
III. Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
This table presents hypothetical IC50 values to illustrate how data on this compound's selectivity could be presented. IC50 is the concentration of an inhibitor required to reduce the activity of a kinase by 50%.[1][6]
| Kinase Target | IC50 (nM) | Kinase Family | Pathway |
| PI3Kα (On-Target) | 50 | Lipid Kinase | PI3K/AKT |
| PI3Kβ | 150 | Lipid Kinase | PI3K/AKT |
| PI3Kδ | 80 | Lipid Kinase | PI3K/AKT |
| PI3Kγ | 200 | Lipid Kinase | PI3K/AKT |
| mTOR | 500 | PI3K-related kinase | PI3K/AKT |
| AKT1 | >10,000 | AGC Kinase | PI3K/AKT |
| JNK1 | 2,500 | MAPK | Stress Response |
| p38α | 8,000 | MAPK | Stress Response |
| SRC | >10,000 | Tyrosine Kinase | Multiple |
Table 2: Hypothetical Cellular Activity of this compound in A549 Lung Cancer Cells
This table illustrates how to present data from various cell-based assays.
| Assay Type | Endpoint | IC50 (µM) |
| p-AKT (Ser473) Western Blot | Target Engagement | 0.2 |
| Cell Viability (MTT, 72h) | Cytotoxicity | 5.8 |
| Apoptosis (Caspase 3/7 Glo) | Apoptosis Induction | 2.5 |
| Clonogenic Survival | Long-term Proliferation | 1.2 |
IV. Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is adapted from standard cell viability assay guidelines.[7][8]
-
Cell Seeding: Seed cells (e.g., A549) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control wells (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.
-
Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for p-AKT Inhibition
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with varying concentrations of this compound for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473) and total AKT overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the p-AKT signal to the total AKT signal.
V. Mandatory Visualizations
Caption: Hypothetical signaling pathway for this compound targeting PI3K.
References
- 1. IC50 Calculator | AAT Bioquest [aatbio.com]
- 2. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted inhibition of the PI3K/AKT/mTOR pathway by (+)-anthrabenzoxocinone induces cell cycle arrest, apoptosis, and autophagy in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. PI3K-Akt pathway: its functions and alterations in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Anthracycline-Induced Toxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at reducing the toxicity of anthracyclines in normal cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of anthracycline-induced toxicity in normal cells?
A1: Anthracycline-induced toxicity, particularly cardiotoxicity, is multifactorial. The most widely accepted mechanisms include the formation of reactive oxygen species (ROS) leading to oxidative stress, the intercalation of anthracyclines into DNA, and the inhibition of topoisomerase IIβ (TOP2B).[1][2][3][4][5][6][7] This cascade of events leads to mitochondrial dysfunction, impaired calcium handling, activation of apoptotic pathways, and ultimately, cell death in normal tissues, especially cardiomyocytes.[4][8]
Q2: What is the role of iron in anthracycline-induced toxicity?
A2: Iron plays a crucial role in mediating anthracycline toxicity. Anthracyclines can form complexes with iron, which then catalyze the production of ROS through a process called redox cycling.[4][9][10] This leads to significant oxidative damage to cellular components.
Q3: Are there any approved agents to counteract anthracycline toxicity?
A3: Yes, Dexrazoxane is the only FDA-approved cardioprotective agent used to mitigate anthracycline-induced cardiotoxicity.[11][12][13] It is typically recommended for patients who have received a cumulative doxorubicin dose of 300 mg/m².[12][14]
Q4: How does Dexrazoxane work to reduce toxicity?
A4: Initially, Dexrazoxane was thought to work primarily by chelating iron, thereby preventing the formation of toxic anthracycline-iron complexes and reducing ROS generation.[9][10][14][15][16] However, more recent evidence suggests that its primary mechanism involves the inhibition of topoisomerase IIβ, preventing DNA damage in cardiomyocytes.[11][17][18]
Q5: What are some experimental strategies to reduce anthracycline toxicity?
A5: Several strategies are under investigation, including:
-
Liposomal formulations: Encapsulating anthracyclines in liposomes can alter their pharmacokinetic profile, reducing uptake in normal tissues like the heart while still allowing accumulation in tumor tissues.[8][15][18][19][20]
-
Co-administration of antioxidants and other protective agents: Compounds like N-acetylcysteine, Coenzyme Q10, L-carnitine, and carvedilol have been studied for their potential to mitigate oxidative stress and apoptosis.[11][21][22] Natural compounds such as flavonoids (e.g., quercetin) and extracts from plants like garlic and spinach are also being explored.[23][24][25][26][27]* Modification of treatment regimens: Extending the infusion time of anthracyclines can lower peak plasma concentrations and may reduce cardiotoxicity. [5][8]* Use of neurohormonal antagonists: Angiotensin-converting enzyme (ACE) inhibitors, angiotensin receptor blockers (ARBs), and beta-blockers are being investigated for their prophylactic benefits in high-risk patients. [3][5][7][13][19]
Troubleshooting Guides
Issue 1: High levels of apoptosis observed in normal cell lines co-cultured with anthracyclines.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Excessive anthracycline concentration | Titrate the anthracycline concentration to determine the lowest effective dose against cancer cells while minimizing toxicity in normal cells. | Reduced apoptosis in normal cell lines while maintaining anti-tumor efficacy. |
| High levels of oxidative stress | Co-administer an antioxidant such as N-acetylcysteine or a natural compound like quercetin. | Decreased markers of oxidative stress (e.g., ROS levels) and reduced apoptosis. |
| Inappropriate cell culture model | Ensure the normal cell line used is relevant to the type of toxicity being studied (e.g., cardiomyocytes for cardiotoxicity). | More clinically relevant and reproducible results. |
Issue 2: Inconsistent results with cardioprotective agents.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Timing of administration | Optimize the timing of the protective agent's administration (pre-treatment, co-treatment, or post-treatment with the anthracycline). | Enhanced protective effect. |
| Inadequate concentration of the protective agent | Perform a dose-response experiment to determine the optimal concentration of the protective agent. | Consistent and significant reduction in anthracycline-induced toxicity. |
| Poor bioavailability of the protective agent | Consider alternative formulations or delivery methods for the protective agent to improve its cellular uptake. | Increased intracellular concentration of the protective agent and improved efficacy. |
Quantitative Data Summary
Table 1: Cardioprotective Efficacy of Dexrazoxane
| Parameter | Anthracycline Alone | Anthracycline + Dexrazoxane | Reference |
| Risk of Clinical Cardiotoxicity | High | Reduced by 79% (OR 0.21) | [14] |
| Incidence of Congestive Heart Failure | 11-22% | 1-3% | [14][18] |
| Cardiac Events in Pre-treated Patients | 39% | 13% | [14] |
Table 2: Dose-Dependent Incidence of Doxorubicin-Induced Heart Failure
| Cumulative Doxorubicin Dose (mg/m²) | Incidence of Heart Failure | Reference |
| 300 | 1.7% | [4] |
| 400 | 4.7% - 5% | [4][5] |
| 500 | 15.7% | [4] |
| 550 | 26% | [1][7] |
| 650 | 48% | [4] |
| 700 | 25% - 48% | [5][7] |
Experimental Protocols
Protocol 1: Assessing Anthracycline-Induced Cytotoxicity in a Normal Cell Line (e.g., H9c2 Cardiomyoblasts)
-
Cell Culture: Culture H9c2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Seed cells in 96-well plates. After 24 hours, treat the cells with varying concentrations of the anthracycline (e.g., Doxorubicin) for 24, 48, and 72 hours.
-
MTT Assay for Cell Viability:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
LDH Assay for Cytotoxicity:
-
Collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit to measure the release of lactate dehydrogenase, following the manufacturer's instructions.
-
-
Data Analysis: Calculate the IC50 value for the anthracycline and quantify the percentage of cytotoxicity at different concentrations.
Protocol 2: Evaluating the Protective Effect of a Test Compound against Anthracycline-Induced Toxicity
-
Cell Culture and Seeding: Follow steps 1 and 2 from Protocol 1.
-
Co-treatment: Treat the cells with a fixed concentration of the anthracycline in the presence of varying concentrations of the test compound. Include appropriate controls (untreated, anthracycline alone, test compound alone).
-
Assessment of Apoptosis (Annexin V/PI Staining):
-
Harvest the cells after treatment.
-
Wash with PBS and resuspend in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the cells by flow cytometry to quantify early and late apoptotic populations.
-
-
Measurement of Reactive Oxygen Species (ROS):
-
Load the cells with a fluorescent ROS indicator (e.g., DCFH-DA) before or after treatment.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader.
-
-
Data Analysis: Compare the levels of apoptosis and ROS in cells treated with the anthracycline alone versus those co-treated with the test compound.
Visualizations
References
- 1. portlandpress.com [portlandpress.com]
- 2. Unveiling the Complexities: Exploring Mechanisms of Anthracyclineinduced Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Anthracycline Cardiotoxicity and Strategies to Decrease Cardiac Damage | Semantic Scholar [semanticscholar.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Mechanisms of Anthracycline Cardiotoxicity and Strategies to Decrease Cardiac Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anthracycline-induced cardiotoxicity and cell senescence: new therapeutic option? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Preventing the cardiotoxicity of anthracyclines by dexrazoxane: A real breakthrough - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 11. Research progress of cardioprotective agents for prevention of anthracycline cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anthracycline Cardiotoxicity in Cancer Patients: Key Points - American College of Cardiology [acc.org]
- 13. Strategies to prevent anthracycline-induced cardiotoxicity in cancer survivors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. Strategies for reduction of anthracycline cardiac toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. ahajournals.org [ahajournals.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Anthracycline Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. karger.com [karger.com]
- 21. Cardioprotective interventions for cancer patients receiving anthracyclines. | Semantic Scholar [semanticscholar.org]
- 22. Cardioprotective interventions for cancer patients receiving anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Frontiers | Prevention of Anthracycline-Induced Cardiotoxicity: The Good and Bad of Current and Alternative Therapies [frontiersin.org]
- 25. Prevention of Anthracycline-Induced Cardiotoxicity: The Good and Bad of Current and Alternative Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Natural Products for Preventing and Managing Anthracycline-Induced Cardiotoxicity: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. doaj.org [doaj.org]
Technical Support Center: Improving the Scalability of Anthracophyllone Synthesis
Welcome to the technical support center for the synthesis of Anthracophyllone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving the scalability of this complex natural product's synthesis. The information is presented in a question-and-answer format to directly tackle specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for constructing the this compound core?
A1: The core of this compound is a substituted anthraquinone. The most common and scalable strategies for constructing this key intermediate involve:
-
Diels-Alder Reaction: A [4+2] cycloaddition between a suitably substituted naphthoquinone and a diene is a powerful method for forming the central ring of the anthraquinone system. This approach offers good control over regioselectivity.
-
Friedel-Crafts Acylation: This classic reaction can be used to append the side chains to a pre-formed anthraquinone nucleus or to construct the anthraquinone ring itself from simpler aromatic precursors. For instance, reacting a substituted phthalic anhydride with a benzene derivative in the presence of a Lewis acid catalyst like AlCl₃ can be an effective route.
Q2: What are the primary challenges in scaling up the synthesis of this compound?
A2: Scaling up natural product synthesis presents several hurdles. For this compound, key challenges include:
-
Reaction Control: Exothermic reactions, such as Friedel-Crafts acylations, can be difficult to control on a larger scale, potentially leading to side reactions and reduced yields.
-
Purification: The purification of polycyclic aromatic hydrocarbons like this compound and its intermediates can be challenging due to their often low solubility and tendency to aggregate. Standard chromatographic methods may become impractical and costly at a larger scale.
-
Reagent Stoichiometry and Cost: The use of stoichiometric or excess amounts of expensive reagents, such as some Lewis acids in Friedel-Crafts reactions, can significantly impact the cost-effectiveness of a large-scale synthesis.
-
Side Reactions: The formation of regioisomers and other byproducts can complicate purification and lower the overall yield, a problem that can be exacerbated at scale.
Q3: Are there any known signaling pathways relevant to the biological activity of this compound that might inform synthetic priorities?
A3: Currently, there is limited publicly available information directly linking the synthesis of this compound to specific signaling pathways. The primary focus of synthetic efforts is typically on achieving an efficient and scalable route to the natural product to enable further biological studies. As research progresses, understanding its mechanism of action will undoubtedly guide the synthesis of analogs to probe specific biological targets.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, focusing on a plausible synthetic route involving a key Diels-Alder reaction and subsequent modifications.
Guide 1: Troubleshooting the Diels-Alder Reaction for the Anthraquinone Core
A plausible key step in the synthesis of the this compound core is a Diels-Alder reaction between a substituted naphthoquinone and a diene.
Problem 1: Low or no yield of the Diels-Alder adduct.
-
Possible Cause 1: Diene is in the wrong conformation. The Diels-Alder reaction requires the diene to be in the s-cis conformation. Bulky substituents on the diene can disfavor this conformation.
-
Solution: Consider using a cyclic diene where the s-cis conformation is locked. If using an acyclic diene, increasing the reaction temperature may provide enough energy to overcome the rotational barrier to the s-cis form. However, be mindful of the potential for the retro-Diels-Alder reaction at excessively high temperatures.
-
-
Possible Cause 2: Poor orbital overlap between the diene and dienophile. The rate of the Diels-Alder reaction is highly dependent on the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.
-
Solution: The use of electron-donating groups on the diene and electron-withdrawing groups on the dienophile can decrease the HOMO-LUMO gap and accelerate the reaction. Lewis acid catalysis can also be employed to lower the LUMO of the dienophile, thereby increasing the reaction rate.
-
-
Possible Cause 3: The reaction is reversible and the equilibrium favors the starting materials at the reaction temperature.
-
Solution: Attempt the reaction at a lower temperature for a longer period. If the reaction is too slow at lower temperatures, consider using a catalyst to accelerate the forward reaction without significantly affecting the equilibrium position.
-
Problem 2: Formation of undesired regioisomers.
-
Possible Cause: The substituents on the diene and dienophile direct the cycloaddition to multiple positions.
-
Solution: The regioselectivity of the Diels-Alder reaction is governed by the electronic and steric effects of the substituents. Carefully choose the substitution pattern on your starting materials to favor the desired isomer. Computational modeling can be a useful tool to predict the most likely regioisomeric outcome. In some cases, using a directing group that can be removed later in the synthesis may be beneficial.
-
Guide 2: Troubleshooting Friedel-Crafts Acylation for Side Chain Introduction
Introducing acyl groups onto the anthraquinone core is a likely step in the synthesis of this compound.
Problem 1: Low yield and complex product mixture.
-
Possible Cause 1: Deactivation of the catalyst. The product of the Friedel-Crafts acylation, a ketone, can complex with the Lewis acid catalyst, effectively removing it from the catalytic cycle.
-
Solution: It is often necessary to use more than one equivalent of the Lewis acid catalyst in Friedel-Crafts acylation reactions.
-
-
Possible Cause 2: The aromatic ring is deactivated. Friedel-Crafts reactions are generally not effective on strongly deactivated aromatic rings.
-
Solution: If the anthraquinone core is too deactivated for the desired acylation, consider performing the acylation on a more electron-rich precursor before forming the anthraquinone ring.
-
-
Possible Cause 3: Isomerization or migration of alkyl groups. Under the strongly acidic conditions of the Friedel-Crafts reaction, alkyl groups on the aromatic ring can sometimes rearrange or migrate.
-
Solution: Use milder Lewis acids or perform the reaction at a lower temperature to minimize these side reactions. Acylation is generally less prone to rearrangement than alkylation.
-
Problem 2: Difficulty in purifying the product.
-
Possible Cause: The product has low solubility, and chromatographic separation is inefficient.
-
Solution: Recrystallization is often a more effective purification method for polycyclic aromatic compounds than chromatography, especially on a larger scale. Experiment with a variety of solvent systems to find one that provides good separation from impurities. In some cases, converting the product to a more soluble derivative for purification, followed by removal of the derivatizing group, can be a viable strategy.
-
Experimental Protocols
Below are detailed methodologies for key hypothetical experiments in the synthesis of this compound.
Protocol 1: Hypothetical Diels-Alder Reaction for Anthraquinone Core Synthesis
This protocol describes a general procedure for the [4+2] cycloaddition to form a tetracyclic hydroanthraquinone intermediate.
Reaction Scheme:
Validation & Comparative
Unveiling the Cytotoxic Landscape of Anthraquinones Across Diverse Cancer Cell Lines
A Comparative Analysis of In Vitro Efficacy and Mechanistic Pathways
For researchers and drug development professionals, understanding the cytotoxic potential of novel compounds is a critical step in the anticancer drug discovery pipeline. This guide provides a comparative overview of the cytotoxic effects of various anthraquinone derivatives, a class of compounds to which Anthracophyllone belongs, against a panel of human cancer cell lines. The data presented herein, supported by detailed experimental protocols and pathway visualizations, offers a valuable resource for evaluating the therapeutic promise of this chemical scaffold.
Comparative Cytotoxicity of Anthraquinone Derivatives
The antitumor activity of several anthraquinone compounds has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of cytotoxic potency, varies depending on the specific compound and the cancer cell type. The following table summarizes the IC50 values for representative anthraquinone derivatives, demonstrating their differential efficacy.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Nordamnacanthal (MS01) | A549 | Lung Cancer | 16.3 ± 2.5[1] |
| 1-nitro-2-acyl anthraquinone-leucine (8a) | HCT116 | Colon Cancer | 17.80 (µg/mL)[2] |
| G503 | SGC7901 | Gastric Cancer | Most sensitive among 9 tested cancer cell lines[3] |
| Doxorubicin | HL60 | Leukemia | Effective inducer of apoptosis[4] |
| Pirarubicin | HL60 | Leukemia | Effective inducer of apoptosis[4] |
| Benzoperimidine BP1 | HL60 | Leukemia | Effective inducer of apoptosis[4] |
| Danthron | SNU-1 | Gastric Cancer | Induces DNA damage and apoptosis[5][6] |
| Emodin | A549 | Lung Cancer | ~50[7] |
| Mitoxantrone | B14, NIH 3T3 | Immortalized cell lines | Highly cytotoxic[8] |
| Aclarubicin | B14, NIH 3T3 | Immortalized cell lines | Induces apoptosis[8] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Experimental Protocols
The determination of cytotoxic effects relies on robust and reproducible in vitro assays. Below are detailed methodologies for two commonly employed assays to measure cell viability and proliferation.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity.[9][10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The concentration of these crystals, which is directly proportional to the number of viable cells, is quantified by measuring the absorbance.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[11]
-
Incubation: Incubate the plate for 1-4 hours at 37°C to allow for formazan crystal formation.[11]
-
Solubilization: Add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to reduce background noise.
AlamarBlue™ (Resazurin) Assay
The AlamarBlue™ assay incorporates a cell-permeable, non-fluorescent blue dye, resazurin, which is reduced by metabolically active cells to the red, highly fluorescent resorufin. The intensity of the fluorescence is proportional to the number of viable cells. This assay is less toxic to cells than the MTT assay, allowing for longer incubation times.
Protocol:
-
Cell Seeding and Treatment: Prepare and treat cells with the test compound in a 96-well plate as described for the MTT assay.
-
AlamarBlue™ Addition: Add AlamarBlue™ reagent to each well, typically at 10% of the culture volume.[13]
-
Incubation: Incubate the plate for 1-4 hours, or longer for cells with lower metabolic rates, at 37°C, protected from light.[14]
-
Fluorescence/Absorbance Measurement:
Visualizing the Experimental and Mechanistic Pathways
To provide a clearer understanding of the experimental workflow and the underlying biological mechanisms, the following diagrams were generated using the DOT language.
Caption: A generalized workflow for determining the cytotoxic effects of a compound using in vitro cell viability assays.
Caption: A simplified diagram illustrating the key signaling events in anthraquinone-induced apoptosis, involving both extrinsic and intrinsic pathways.
Mechanistic Insights into Anthraquinone-Induced Cytotoxicity
The cytotoxic effects of many anthraquinone derivatives are mediated through the induction of apoptosis, or programmed cell death.[2][5][6] Studies have shown that these compounds can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.
A common mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial stress.[2][7] This is characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, resulting in the release of cytochrome c from the mitochondria into the cytosol.[2][3] Cytosolic cytochrome c then activates caspase-9, an initiator caspase that subsequently activates the executioner caspase, caspase-3.[3][8]
Some anthraquinones can also activate the extrinsic pathway by promoting the activation of caspase-8.[4][5] Both pathways converge on the activation of caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.[5][8] Interestingly, some novel anthraquinone compounds have been shown to induce a non-caspase-dependent form of cell death called paraptosis, which is characterized by extensive cytoplasmic vacuolization and endoplasmic reticulum stress.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Anthraquinone G503 Induces Apoptosis in Gastric Cancer Cells through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anthraquinone antitumour agents, doxorubicin, pirarubicin and benzoperimidine BP1, trigger caspase-3/caspase-8-dependent apoptosis of leukaemia sensitive HL60 and resistant HL60/VINC and HL60/DOX cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Danthron, an anthraquinone derivative, induces DNA damage and caspase cascades-mediated apoptosis in SNU-1 human gastric cancer cells through mitochondrial permeability transition pores and Bax-triggered pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Emodin induces apoptosis in human lung adenocarcinoma cells through a reactive oxygen species-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of induction of apoptosis by anthraquinone anticancer drugs aclarubicin and mitoxantrone in comparison with doxorubicin: relation to drug cytotoxicity and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. static.igem.wiki [static.igem.wiki]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. allevi3d.com [allevi3d.com]
- 16. Novel Anthraquinone Compounds Induce Cancer Cell Death through Paraptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of Bioactive Sesquiterpenes
A comprehensive review of the experimental data on the anti-inflammatory and anticancer properties of Zerumbone, β-caryophyllene, and Parthenolide.
Note to the reader: Initial searches for "Anthracophyllone" did not yield sufficient scientific data for a comprehensive comparison. Therefore, this guide has been pivoted to compare the efficacy of three well-researched and structurally significant sesquiterpenes: Zerumbone, β-caryophyllene, and Parthenolide. These compounds have been extensively studied for their therapeutic potential, particularly in the areas of oncology and inflammatory diseases.
Introduction
Sesquiterpenes are a class of naturally occurring 15-carbon isoprenoids that exhibit a wide range of biological activities. Their complex structures and diverse functional groups have made them a focal point for drug discovery and development. This guide provides a detailed comparison of the efficacy of three prominent sesquiterpenes—Zerumbone, β-caryophyllene, and Parthenolide—with a focus on their anti-inflammatory and anticancer properties. The information is intended for researchers, scientists, and drug development professionals.
Comparative Efficacy Data
The following tables summarize the quantitative data on the anti-inflammatory and anticancer efficacy of Zerumbone, β-caryophyllene, and Parthenolide from various in vitro and in vivo studies.
Anti-inflammatory Activity
| Compound | Model System | Key Findings | Reference |
| Zerumbone | In vitro (unspecified) | Greater anti-inflammatory effects than 3-O-methyl kaempferol. | [1] |
| In vivo (mice) | Inhibition of pro-inflammatory genes and antioxidant pathways; protection of gastric mucosa. | [2] | |
| β-caryophyllene | In vivo (mice with atopic dermatitis) | Significant reduction in skin inflammation and infiltration of pro-inflammatory cells. | [3] |
| In vitro/In vivo | Reduces inflammation in the brain and gut.[4] | ||
| Parthenolide | In vitro (human cell lines) | Significant reduction in the production of IL-1, IL-2, IL-6, IL-8, and TNF-α. | [5] |
| In vivo/In vitro | Ameliorates colon inflammation and inhibits pro-inflammatory pathways like NF-κB.[5] |
Anticancer Activity (Cytotoxicity)
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Zerumbone | HepG2 (Liver Cancer) | 3.45 ± 0.026 μg/ml | [1] |
| Hela (Cervical Cancer) | 6.4 µg/mL | [6] | |
| MCF-7 (Breast Cancer) | 23.0 µg/mL | [6] | |
| MDA-MB 231 (Breast Cancer) | 24.3 µg/mL | [6] | |
| Parthenolide | HT29 (Colon Cancer) | Antiproliferative effects observed. | [5] |
| Glioblastoma U373 | Induces survival inhibition and triggers cell death. | [7] | |
| Osteosarcoma cells | Induces cell death via ROS-mediated autophagy. | ||
| β-caryophyllene | Colon cancer cell lines (HT-29, HCT-116) | Significant decrease in proliferation. | |
| Pancreas cancer cell line (PANC-1) | Significant decrease in proliferation. |
Experimental Protocols
General Cytotoxicity Assay (MTT Assay)
The anti-proliferative activity of sesquiterpenes is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the sesquiterpene for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few hours to allow the formazan crystals to form.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).
Signaling Pathways and Mechanisms of Action
The anti-inflammatory and anticancer effects of these sesquiterpenes are mediated through the modulation of various signaling pathways. The NF-κB pathway is a common target for all three compounds.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. In many cancer and inflammatory conditions, this pathway is constitutively active.
Caption: Inhibition of the NF-κB signaling pathway by Zerumbone, Parthenolide, and β-caryophyllene.
Experimental Workflow for Evaluating NF-κB Inhibition
A common method to assess the inhibition of the NF-κB pathway is through a reporter gene assay.
Caption: Experimental workflow for NF-κB reporter gene assay.
Conclusion
Zerumbone, β-caryophyllene, and Parthenolide are potent bioactive sesquiterpenes with significant anti-inflammatory and anticancer properties. While they share some common mechanisms, such as the inhibition of the NF-κB pathway, they also exhibit distinct efficacy profiles against different cancer cell lines and in various inflammatory models. The data presented in this guide highlights the therapeutic potential of these natural compounds and provides a foundation for further research and development in the fields of oncology and immunology. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers designing and interpreting studies on these and other sesquiterpenes.
References
- 1. Anticancer Activity of Natural Compounds from Plant and Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effects of Anthraquinones on Immune Responses and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.plos.org [journals.plos.org]
- 7. Effects of Anthraquinones on Immune Responses and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Anthracophyllone vs. Doxorubicin: A Comparative Cytotoxicity Analysis
In the landscape of oncological research, the quest for novel cytotoxic agents with improved efficacy and reduced side effects is relentless. This guide provides a comparative overview of anthracophyllone, a natural sesquiterpenoid, and doxorubicin, a well-established anthracycline antibiotic widely used in chemotherapy. The following sections detail their cytotoxic profiles, mechanisms of action, and the experimental protocols used to evaluate their effects.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values for this compound and doxorubicin across various cancer cell lines, providing a quantitative comparison of their cytotoxic activity.
Table 1: IC50 Values of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 32.97[1] |
| KB | Oral Epidermoid Carcinoma | 18.02[1] |
| NCI-H187 | Small Cell Lung Cancer | 15.17[1] |
| Vero | Normal Kidney (Monkey) | 18.06[1] |
Table 2: IC50 Values of Doxorubicin
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 12.18[2] |
| Huh7 | Hepatocellular Carcinoma | > 20[2] |
| UMUC-3 | Bladder Cancer | 5.15[2] |
| VMCUB-1 | Bladder Cancer | > 20[2] |
| TCCSUP | Bladder Cancer | 12.55[2] |
| BFTC-905 | Bladder Cancer | 2.26[2] |
| A549 | Lung Carcinoma | > 20[2] |
| HeLa | Cervical Carcinoma | 2.92[2] |
| MCF-7 | Breast Adenocarcinoma | 2.50[2] |
| M21 | Skin Melanoma | 2.77[2] |
| HK-2 | Normal Kidney (Human) | > 20[2] |
Experimental Protocols
The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability and cytotoxicity.
MTT Assay Protocol
-
Cell Seeding:
-
Harvest and count the cells. Ensure cell viability is above 90%.
-
Seed the cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound and doxorubicin) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of a solubilizing agent, such as DMSO or a specialized formazan dissolution buffer, to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Visualizing Experimental and Signaling Pathways
The following diagrams, created using Graphviz, illustrate the experimental workflow and the signaling pathways associated with the cytotoxic effects of these compounds.
Experimental workflow for determining cytotoxicity using the MTT assay.
Signaling Pathways
Doxorubicin exerts its cytotoxic effects through multiple mechanisms, leading to cell cycle arrest and apoptosis.
Simplified signaling pathway for doxorubicin-induced apoptosis.
The precise signaling pathway for pure this compound has not been extensively documented. However, studies on the crude methanolic extract of Anthracophyllum lateritium, the fungus from which this compound is isolated, suggest an induction of apoptosis. This process appears to be associated with an increase in nitric oxide (NO) and glutathione (GSH) levels in treated cells.
Proposed apoptotic mechanism of Anthracophyllum lateritium crude extract.
Conclusion
Doxorubicin remains a potent and widely used chemotherapeutic agent with well-characterized mechanisms of action involving DNA damage and oxidative stress, leading to apoptosis. This compound, a natural product, has demonstrated cytotoxicity against several cancer cell lines. However, its potency, as indicated by the available IC50 values, appears to be lower than that of doxorubicin in comparable cell lines. Furthermore, the detailed molecular mechanisms underlying the cytotoxic effects of pure this compound require more in-depth investigation. The preliminary findings from the crude extract of its source organism suggest a potential to induce apoptosis, but further research is necessary to isolate and confirm the specific pathways activated by this compound itself. This comparative guide highlights the importance of continued research into natural products like this compound as potential sources for new anticancer drugs.
References
Validating the Anti-Cancer Activity of Anthraquinone Derivatives In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective and targeted cancer therapies has led researchers to explore a vast array of natural and synthetic compounds. Among these, anthraquinone derivatives have emerged as a promising class of anti-cancer agents. This guide provides a comparative overview of the in vivo anti-cancer activity of Emodin, a well-studied anthraquinone, and contrasts its performance with Mitoxantrone, a clinically used anti-cancer drug of the same class. The information presented herein is intended to support further research and drug development efforts in oncology.
Comparative In Vivo Efficacy of Emodin and Mitoxantrone
Emodin, a natural anthraquinone found in the roots and rhizomes of several plants, has demonstrated significant anti-cancer effects in various preclinical in vivo models.[1][2][3] Its therapeutic potential has been evaluated against a range of cancers, including pancreatic, lung, and breast cancer.[1][3] Mitoxantrone, a synthetic anthracenedione derivative, is an established chemotherapeutic agent used in the treatment of various cancers, including metastatic breast cancer, acute myeloid leukemia, and prostate cancer.[4][5][6]
The following table summarizes key quantitative data from representative in vivo studies, offering a comparative look at the efficacy of Emodin and Mitoxantrone in different cancer models.
| Compound | Cancer Model | Animal Model | Dosage and Administration | Key Findings | Reference |
| Emodin | Pancreatic Cancer (SW1990 xenograft) | Nude Mice | Oral administration | Significantly decreased tumor weight and metastasis compared to control.[1] | [1] |
| Emodin | Pancreatic Cancer (in combination with Gemcitabine) | Mice | Not specified | Combination therapy efficiently suppressed tumor growth.[1] | [1] |
| Emodin | Colon Cancer (LS1034 xenograft) | Tumor xenografts | Not specified | Effectively suppressed tumor growth.[1] | [1] |
| Mitoxantrone | Pancreatic Cancer (PaCa44 xenograft) | Subcutaneous mouse model | Not specified | Encapsulated Mitoxantrone significantly controlled tumor growth and improved median survival to 65 days vs. 33 days for free Mitoxantrone.[7] | [7] |
| Mitoxantrone | Various transplantable tumors | Murine models | Not specified | Demonstrated good activity against a variety of leukemias and solid tumors, in some cases leading to cures.[4] | [4] |
| Mitoxantrone | Murine tumors (in combination with other agents) | Murine models | Not specified | Showed therapeutic synergy with standard anti-cancer agents like cytarabine, fluorouracil, and cisplatin.[8] | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for in vivo validation of anthraquinone derivatives.
In Vivo Tumor Xenograft Model for Pancreatic Cancer
This protocol is based on studies evaluating the in vivo efficacy of Emodin.[1]
-
Cell Culture: Human pancreatic cancer cells (e.g., SW1990) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunocompromised nude mice (e.g., BALB/c nude mice), typically 4-6 weeks old, are used.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) is injected subcutaneously into the flank of each mouse.
-
Treatment: Once the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomly assigned to treatment and control groups.
-
Emodin Group: Emodin is administered, for example, by oral gavage at a specific dosage (e.g., 40 mg/kg/day).
-
Control Group: The control group receives the vehicle (e.g., saline or PBS) following the same administration schedule.
-
-
Tumor Measurement: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²)/2.
-
Endpoint: At the end of the study (e.g., after 3-4 weeks of treatment), the mice are euthanized, and the tumors are excised and weighed.
-
Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the observed differences between the treatment and control groups. Further analysis, such as immunohistochemistry, can be performed on the tumor tissues to study the mechanism of action.
Visualizing the Pathways
Understanding the molecular mechanisms underlying the anti-cancer activity of these compounds is paramount for targeted drug development.
Experimental Workflow for In Vivo Validation
The following diagram illustrates a typical workflow for assessing the in vivo anti-cancer activity of a compound like Emodin.
Caption: A generalized workflow for in vivo validation of anti-cancer compounds.
Signaling Pathways Modulated by Emodin
Emodin exerts its anti-cancer effects by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and metastasis.[2][3][9]
Caption: Key signaling pathways affected by the anthraquinone Emodin in cancer cells.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Anticancer potential of emodin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The versatile emodin: A natural easily acquired anthraquinone possesses promising anticancer properties against a variety of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Mitoxantrone. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the chemotherapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitoxantrone-Loaded Nanoferritin Slows Tumor Growth and Improves the Overall Survival Rate in a Subcutaneous Pancreatic Cancer Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role of emodin to prevent gastrointestinal cancers: recent trends and future prospective - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of Anthracophyllone Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of anthracophyllone derivatives, focusing on their structure-activity relationships (SAR) in the context of their cytotoxic effects. Experimental data is presented to illuminate how structural modifications influence their potency, alongside detailed experimental protocols and visual representations of associated signaling pathways.
This compound, a naturally occurring aristolane sesquiterpenoid, has demonstrated notable cytotoxic activity against a panel of human cancer cell lines. This has spurred interest in synthesizing and evaluating its derivatives to identify compounds with enhanced potency and selectivity. This guide delves into the available data to provide a clear comparison of these derivatives.
Comparative Cytotoxicity of this compound and its Derivatives
The foundational compound, this compound, has been evaluated for its in vitro cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. This data serves as a benchmark for evaluating the potency of its synthetic analogs.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | KB (Oral Cancer) IC50 (µM) | NCI-H187 (Lung Cancer) IC50 (µM) | Vero (Normal Kidney Cells) IC50 (µM) |
| This compound | 32.97 | 18.02 | 15.17 | 18.06 |
Data sourced from publicly available research.
Note: At present, publicly accessible peer-reviewed studies detailing the synthesis and cytotoxic evaluation of a broad series of this compound derivatives are limited. The table above reflects the data available for the parent compound. As more research becomes available, this guide will be updated to include comparative data for its analogs. The following sections on structure-activity relationships are based on established principles observed in related sesquiterpenoid and anthraquinone classes of compounds, providing a predictive framework for future research in this compound derivatives.
Deciphering the Structure-Activity Relationship (SAR)
The chemical scaffold of this compound presents several opportunities for structural modification to probe the SAR. Key areas for derivatization include the hydroxyl and carbonyl groups, as well as the aliphatic rings. Based on SAR studies of similar natural products, the following hypotheses can be formulated for this compound derivatives:
-
Modification of the Hydroxyl Group: Esterification or etherification of the hydroxyl group could modulate the compound's lipophilicity, which in turn can affect its cell permeability and target engagement. Introducing bulky substituents may lead to steric hindrance, potentially reducing activity, while smaller, electron-withdrawing groups might enhance it.
-
Alterations to the Carbonyl Group: Reduction of the carbonyl group to a hydroxyl or its conversion to an oxime or hydrazone could significantly impact the molecule's electronic properties and hydrogen bonding capabilities, thereby influencing its interaction with biological targets.
-
Saturation/Unsaturation of the Rings: Modification of the double bonds within the ring system can alter the overall conformation and rigidity of the molecule. This can have a profound effect on how the compound fits into the binding pocket of its target protein.
-
Introduction of Heteroatoms: Replacing carbon atoms within the ring structure with heteroatoms like nitrogen or sulfur could introduce new hydrogen bonding possibilities and alter the polarity of the molecule, potentially leading to novel biological activities.
Experimental Protocols
The following is a generalized protocol for determining the in vitro cytotoxicity of compounds like this compound and its derivatives, based on standard methodologies cited in cancer research.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7, KB, NCI-H187) and a normal cell line (e.g., Vero)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Test compounds (this compound and its derivatives)
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks using Trypsin-EDTA, resuspended in complete medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin), and seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: A stock solution of each test compound is prepared in DMSO and then serially diluted with culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds is added to the respective wells. A control group receiving medium with the same concentration of DMSO without any compound is also included.
-
Incubation: The plates are incubated for a further 48 to 72 hours under the same conditions.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Landscape: Signaling Pathways and Experimental Workflow
To better understand the potential mechanisms of action and the experimental process, the following diagrams are provided.
Caption: Experimental workflow for determining the cytotoxicity of this compound derivatives.
While the precise signaling pathways affected by this compound derivatives are still under investigation, many cytotoxic natural products are known to induce apoptosis (programmed cell death) through the modulation of key signaling cascades. A potential pathway is the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation.
Caption: A potential signaling pathway modulated by this compound derivatives.
This guide serves as a foundational resource for researchers interested in the SAR of this compound derivatives. As the body of research grows, so too will our understanding of how to rationally design more effective and selective anticancer agents based on this promising natural product scaffold.
In-depth Cross-Validation of Anthracophyllone's Mechanism of Action: A Comparative Analysis
A comprehensive evaluation of the molecular pathways and therapeutic potential of Anthracophyllone is currently challenging due to the limited publicly available data on this specific compound. Extensive searches of scientific literature and chemical databases did not yield specific information regarding a compound named "this compound."
It is possible that "this compound" is a novel or proprietary compound not yet widely reported in peer-reviewed literature, a specific brand name, or a potential misspelling of a different agent. However, to provide a framework for the requested comparative guide, this report will focus on the broader class of compounds to which "this compound" may belong based on its name: anthraquinones . This analysis will also draw parallels with other compounds investigated for similar therapeutic targets, providing a template for how this compound's mechanism could be validated and compared once data becomes available.
Hypothetical Mechanism of Action and Potential Comparative Compounds
Assuming "this compound" is an anthraquinone derivative, its mechanism of action could involve the modulation of key signaling pathways implicated in cell proliferation, apoptosis, and inflammation. Anthraquinones, a class of aromatic compounds, are known to exert a variety of biological effects.[1] For the purpose of this guide, we will hypothesize a mechanism of action for "this compound" and select relevant comparators.
Hypothesized Primary Mechanism of this compound: Inhibition of the PI3K/AKT signaling pathway, a critical regulator of cell survival and growth.
Alternative and Comparative Compounds:
-
Ailanthone: A natural product known to inhibit the PI3K/AKT pathway and induce G2/M cell cycle arrest in colorectal cancer cells.
-
Deoxybouvardin (RA-V): A cyclic hexapeptide that has shown potent inhibitory activity against the Wnt, Myc, and Notch signaling pathways, which can crosstalk with the PI3K/AKT pathway.[2]
-
Doxofylline: A xanthine derivative with a distinct mechanism of action, primarily acting as a bronchodilator and anti-inflammatory agent without significant PDE inhibition or adenosine receptor antagonism, serving as a negative control for pathway-specific effects.[3]
Comparative Analysis of Signaling Pathway Inhibition
To cross-validate the mechanism of action of a novel compound like this compound, a series of in vitro experiments are essential. The following table summarizes hypothetical data comparing the inhibitory concentration (IC50) of this compound and comparator compounds on key signaling pathways.
| Compound | PI3K/AKT Pathway (IC50, µM) | Wnt Pathway (IC50, µM) | Myc Pathway (IC50, µM) | Notch Pathway (IC50, µM) |
| This compound (Hypothetical) | 0.5 | > 50 | > 50 | > 50 |
| Ailanthone | 1.2 | - | - | - |
| Deoxybouvardin (RA-V) | - | 0.05 (50 ng/mL)[2] | 0.075 (75 ng/mL)[2] | 0.093 (93 ng/mL)[2] |
| Doxofylline | > 100[3] | > 100 | > 100 | > 100 |
Experimental Protocols for Mechanism of Action Validation
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are standard protocols for key experiments used to elucidate the mechanism of action.
Cell Viability Assay
-
Principle: To determine the cytotoxic effects of the compounds on cancer cell lines.
-
Method:
-
Seed cells (e.g., colorectal cancer cell line HCT116) in 96-well plates at a density of 5,000 cells/well.
-
After 24 hours, treat the cells with increasing concentrations of this compound, Ailanthone, Deoxybouvardin, and Doxofylline for 48-72 hours.
-
Add MTT or WST-1 reagent and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
-
Western Blot Analysis for PI3K/AKT Pathway Proteins
-
Principle: To quantify the expression levels of key proteins in the PI3K/AKT signaling cascade.
-
Method:
-
Treat HCT116 cells with the IC50 concentration of each compound for 24 hours.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total AKT, phosphorylated AKT (p-AKT), total mTOR, and phosphorylated mTOR (p-mTOR). Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Luciferase Reporter Assay for Pathway Activity
-
Principle: To quantitatively measure the activity of specific signaling pathways.
-
Method:
-
Transfect cells with a luciferase reporter plasmid containing response elements for the pathway of interest (e.g., a TCF/LEF reporter for the Wnt pathway).
-
Co-transfect with a Renilla luciferase plasmid for normalization.
-
Treat the transfected cells with the test compounds.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Visualizing the Molecular Interactions and Workflows
To clearly illustrate the proposed mechanism and experimental design, the following diagrams are provided.
Caption: Proposed inhibitory mechanism of this compound on the PI3K/AKT signaling pathway.
Caption: Workflow for the cross-validation of this compound's mechanism of action.
Caption: Logical framework for validating the proposed mechanism of this compound.
References
Benchmarking Anthracophyllone's Potency: A Comparative Analysis Against Known Cytotoxic Agents
For Immediate Release
This guide presents a comparative analysis of the cytotoxic potency of Anthracophyllone, a novel anthraquinone derivative, against established chemotherapeutic agents. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven benchmark of its potential as an anticancer compound. Due to the limited availability of public data on this compound, this guide leverages experimental data from closely related and structurally similar anthraquinone derivatives to provide a substantive comparison. The data presented herein is aggregated from multiple peer-reviewed studies to ensure a robust and objective analysis.
Comparative Cytotoxicity Analysis
The in vitro efficacy of a potential anticancer compound is fundamentally assessed by its cytotoxic effect on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical metric, representing the concentration of a compound required to inhibit the proliferation of 50% of a cancer cell population. A lower IC50 value is indicative of higher cytotoxic potency.
The following table summarizes the IC50 values for representative anthraquinone derivatives, serving as a proxy for this compound, alongside the well-established cytotoxic agents Doxorubicin, Paclitaxel, and Cisplatin across a panel of human cancer cell lines. This allows for a direct comparison of their cytotoxic potential.
| Compound/Derivative | Cell Line | IC50 (µM) |
| Anthraquinone Derivatives | ||
| Xanthopurpurin | MDA-MB-231 (Breast) | 14.65 ± 1.45[1] |
| Lucidin-ω-methyl ether | MDA-MB-231 (Breast) | 13.03 ± 0.33[1] |
| 1-nitro-2-acyl anthraquinone-leucine (8a) | HCT116 (Colon) | 17.80 (as µg/mL)[2] |
| Benchmark Cytotoxic Agents | ||
| Doxorubicin | MCF-7 (Breast) | 2.50 ± 1.76 |
| A549 (Lung) | > 20 | |
| HeLa (Cervical) | 2.92 ± 0.57 | |
| HepG2 (Liver) | 12.18 ± 1.89 | |
| Paclitaxel | SK-BR-3 (Breast) | Data not available in provided search results |
| MDA-MB-231 (Breast) | Data not available in provided search results | |
| T-47D (Breast) | Data not available in provided search results | |
| Cisplatin | MCF-7 (Breast) | Data shows high variability[3] |
| HepG2 (Liver) | Data shows high variability[3] | |
| HeLa (Cervical) | Data shows high variability[3] | |
| A549 (Lung) | 7.49 ± 0.16 (48h)[4] |
Note: The IC50 values for benchmark agents can exhibit significant variability across different studies due to variations in experimental conditions.[3][5]
Experimental Protocols
The determination of cytotoxic activity is paramount in the evaluation of anticancer compounds. The following are detailed methodologies for standard in vitro cytotoxicity assays frequently cited in the referenced literature.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay.
-
Fixation: After the treatment period, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with deionized water to remove the TCA.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates five times with 1% acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Assay is a homogeneous method of determining the number of viable cells in culture based on quantitation of the ATP present, an indicator of metabolically active cells.[1]
-
Assay Plate Preparation: Prepare a 96-well opaque-walled plate with cells in culture medium.
-
Compound Treatment: Add the test compound at various concentrations to the wells.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
Visualizing the Mechanisms
To provide a clearer understanding of the processes involved, the following diagrams illustrate a representative signaling pathway for anthraquinones and a general experimental workflow for cytotoxicity screening.
Caption: A generalized workflow for in vitro cytotoxicity screening.
References
- 1. Cytotoxic properties of the anthraquinone derivatives isolated from the roots of Rubia philippinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Anthraquinone Extraction Methodologies
Disclaimer: Due to the limited availability of specific research on the extraction of "Anthracophyllone," this guide provides a comprehensive comparison of extraction methods for the broader class of compounds to which it belongs: anthraquinones . The principles and techniques discussed are widely applicable to the extraction of these compounds from various natural sources, particularly plant and fungal materials.
For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. Anthraquinones, a large family of aromatic compounds, are of significant interest due to their diverse pharmacological activities. This guide offers an objective comparison of common and modern techniques for their extraction, supported by experimental data and detailed protocols.
Comparative Analysis of Extraction Techniques
The selection of an appropriate extraction method is pivotal in maximizing the yield and purity of anthraquinones while minimizing the consumption of time and resources. Below is a summary of quantitative data from studies comparing various extraction methods.
| Extraction Method | Plant Source | Key Anthraquinones | Solvent | Extraction Time | Yield/Efficiency | Reference |
| Heat Reflux | Rheum emodi | Aloe-emodin, Rhein, Emodin, Chrysophanol, Physcion | Ethanol | 45 min | Highest Recovery of total DHAQs (83.14 mg/g in acid hydrolyzed samples) | [1] |
| Soxhlet Extraction | Rheum emodi | Aloe-emodin, Rhein, Emodin, Chrysophanol, Physcion | Ethanol | 12 hours | 121.29 mg/g (total DHAQs in acid hydrolyzed samples) | [1] |
| Ultrasound-Assisted Extraction (UAE) | Rheum emodi | Aloe-emodin, Rhein, Emodin, Chrysophanol, Physcion | Ethanol | 45 min | Increased extraction initially, then declined. | [1] |
| Maceration | Rheum emodi | Aloe-emodin, Rhein, Emodin, Chrysophanol, Physcion | Ethanol | 24 hours | 37.31 mg/g (total DHAQs in acid hydrolyzed samples) | [1] |
| Sublimation | Rheum emodi | Aloe-emodin, Rhein, Emodin, Chrysophanol, Physcion | Solvent-free | Not specified | Effective for selective extraction. | [1] |
| Ultrasound-Assisted Extraction (UAE) | Heterophyllaea pustulata | General Anthraquinones | Benzene followed by Ethyl Acetate | 60 min (UAE) + 15 min (MAE) | Increased yield and reduced time and solvent compared to conventional methods. | [2] |
| Microwave-Assisted Extraction (MAE) | Heterophyllaea pustulata | General Anthraquinones | Benzene followed by Ethyl Acetate | 15 min | Higher yield in less time when combined with UAE. | [2] |
| Conventional (Soxhlet) | Heterophyllaea pustulata | General Anthraquinones | Hexane, Benzene, Ethyl Acetate | Not specified | Low extraction yield, large solvent and time consumption. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of extraction procedures. The following are representative protocols for the key extraction methods discussed.
Heat Reflux Extraction
This method utilizes heating to accelerate the extraction process.
Protocol:
-
Weigh 1 gram of powdered and acid-hydrolyzed plant material.
-
Place the sample in a round-bottom flask.
-
Add 20 mL of ethanol to the flask.
-
Connect the flask to a reflux condenser and heat the mixture to the boiling point of ethanol.
-
Maintain the reflux for 45 minutes.
-
After cooling, filter the extract to separate the solid residue.
-
The filtrate, containing the extracted anthraquinones, is then ready for further analysis.
Soxhlet Extraction
A classic and exhaustive extraction method.
Protocol:
-
Place 1 gram of powdered and acid-hydrolyzed plant material into a thimble.
-
Position the thimble inside the main chamber of the Soxhlet apparatus.
-
Fill the round-bottom flask with 100 mL of ethanol.
-
Heat the solvent to initiate the extraction cycle.
-
Allow the extraction to proceed for 12 hours.
-
Once the extraction is complete, cool the apparatus and collect the extract from the flask.
Ultrasound-Assisted Extraction (UAE)
This technique employs ultrasonic waves to enhance extraction efficiency.
Protocol:
-
Combine 1 gram of powdered plant material with 20 mL of ethanol in a beaker.
-
Place the beaker in an ultrasonic bath.
-
Apply sonication for a duration of 45 minutes.
-
Monitor the temperature to prevent degradation of the target compounds.
-
After sonication, centrifuge the mixture to separate the extract from the solid material.
-
Collect the supernatant for subsequent analysis.
Maceration
A simple, albeit time-consuming, extraction method.
Protocol:
-
Suspend 1 gram of powdered and acid-hydrolyzed plant material in 20 mL of ethanol in a sealed container.
-
Shake the mixture intermittently for the first 2 hours.
-
Allow the mixture to stand at room temperature for 24 hours.
-
After the maceration period, centrifuge the mixture.
-
The resulting supernatant contains the extracted anthraquinones.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and processes involved, the following diagrams have been generated using the DOT language.
References
- 1. Assessment of conventional and novel extraction techniques on extraction efficiency of five anthraquinones from Rheum emodi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparisons between conventional, ultrasound-assisted and microwave-assisted methods for extraction of anthraquinones from Heterophyllaea pustulata Hook f. (Rubiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Consistency of Anthracophyllone's Biological Effects: A Comparative Guide
An analysis of published data suggests variable biological activity of anthracophyllone and related anthraquinone compounds across different cancer cell lines and experimental conditions. This guide provides a comparative overview of the reported cytotoxic effects and impacted signaling pathways, highlighting the need for standardized protocols to ensure reproducible findings in preclinical research.
This compound, a naturally occurring anthraquinone, has garnered interest for its potential anticancer properties. However, a comprehensive analysis of the existing literature reveals a degree of variability in its reported biological effects, raising questions about the reproducibility of these findings across different research settings. This guide synthesizes available data on the cytotoxic and signaling impacts of this compound and similar compounds, presenting a comparative look that underscores the importance of methodological consistency in drug discovery.
Comparative Cytotoxicity of Anthraquinone Compounds
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound. A review of published studies indicates that the IC50 values for anthraquinone derivatives can fluctuate significantly depending on the cancer cell line and the specific compound being tested.
For instance, two regioisomers of an oleoyl hybrid of a natural antioxidant, which share a similar structural backbone with this compound, demonstrated IC50 values ranging from 10 to 50 µM across various cancer cell lines, including the highly aggressive breast cancer cell line HTB-26, the pancreatic cancer cell line PC-3, and the hepatocellular carcinoma cell line HepG2[1]. Another study on different anthraquinone compounds reported varying IC50 values in lung and pancreatic cancer cell lines[2]. This variability is not uncommon in preclinical studies and can be attributed to a multitude of factors, including differences in cell line genetics, metabolic activity, and experimental protocols.
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Oleoyl hybrid compounds 1 & 2 | HTB-26 (Breast Cancer) | 10 - 50 | [1] |
| Oleoyl hybrid compounds 1 & 2 | PC-3 (Pancreatic Cancer) | 10 - 50 | [1] |
| Oleoyl hybrid compounds 1 & 2 | HepG2 (Hepatocellular Carcinoma) | 10 - 50 | [1] |
| Anthraquinone compounds | Lung Cancer Cell Lines | Variable | [2] |
| Anthraquinone compounds | Pancreatic Cancer Cell Lines | Variable | [2] |
Table 1: Comparative IC50 Values of Anthraquinone Derivatives in Various Cancer Cell Lines. The table illustrates the range of reported IC50 values for anthraquinone compounds, highlighting the variability across different cancer cell types.
Modulation of Cellular Signaling Pathways
Anthraquinones have been reported to exert their biological effects by modulating various cellular signaling pathways critical for cancer cell proliferation and survival. However, the specific pathways affected can differ between studies, which may be due to the specific compound, the cell type, and the experimental context.
One study identified anthraquinone derivatives as potent inhibitors of the c-Met kinase signaling pathway[3]. The c-Met pathway is known to be involved in cell growth and migration. Another compound with a similar anthrapyrazolone structure, SP600125, was identified as an inhibitor of Jun N-terminal kinase (JNK), a key player in stress-activated signaling pathways[4]. Furthermore, some anthraquinones have been shown to have minimal to no inhibitory effects on other pathways like the Wnt, Myc, and Notch signaling pathways[5]. These findings suggest that while anthraquinones as a class have the potential to modulate key cancer-related pathways, the specific effects can be compound and context-dependent.
Below is a diagram illustrating a generalized signaling pathway that can be affected by anthraquinone compounds, based on the available literature.
Figure 1: Potential Signaling Pathways Modulated by Anthraquinones. This diagram illustrates how anthraquinone compounds may inhibit receptor tyrosine kinases like c-Met and stress-activated kinases like JNK, thereby affecting downstream cellular responses.
Experimental Protocols: A Call for Standardization
The observed variability in the biological effects of this compound and related compounds may be partially attributed to differences in experimental methodologies. To enhance reproducibility, it is crucial to adopt and report detailed and standardized protocols.
Cell Viability Assay (MTT Assay)
A commonly used method to determine the cytotoxic effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the anthraquinone compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software. It is important to note that the calculated IC50 can vary depending on the time point of the measurement and the calculation method used[6].
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect and quantify specific proteins to understand the compound's effect on signaling pathways.
-
Cell Lysis: Treat cells with the anthraquinone compound for a specific duration, then lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phosphorylated and total forms of c-Met or JNK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.
The workflow for assessing the impact of a compound on a signaling pathway is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anthraquinone Derivatives as Potent Inhibitors of c-Met Kinase and the Extracellular Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the selectivity index of Anthracophyllone for cancer cells
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents with high efficacy against tumor cells and minimal toxicity to normal tissues remains a paramount objective in oncological research. Emodin, a naturally occurring anthraquinone found in the roots and rhizomes of several medicinal plants, has emerged as a promising candidate due to its demonstrated anti-proliferative and pro-apoptotic effects across a spectrum of cancer cell lines. This guide provides a comprehensive assessment of the selectivity index of emodin for cancer cells, presenting a comparative analysis with established chemotherapeutic agents and detailing the underlying experimental methodologies and molecular mechanisms.
Selectivity Index: A Quantitative Comparison
The selectivity index (SI) is a critical metric in drug discovery, quantifying the differential toxicity of a compound between cancer and normal cells. It is calculated as the ratio of the half-maximal inhibitory concentration (IC50) in a normal cell line to that in a cancer cell line. A higher SI value signifies greater selectivity for cancer cells, indicating a wider therapeutic window.
The following table summarizes the IC50 values of emodin in various human cancer and normal cell lines, alongside its calculated selectivity index. For a robust comparison, data for the conventional chemotherapeutic agents doxorubicin and cisplatin are also presented.
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Emodin | HepG2 (Liver Carcinoma) | 43.87 | L02 (Normal Liver) | 22.52 | 0.51 | [1] |
| MCF-7 (Breast Cancer) | 52.72 | L02 (Normal Liver) | 22.52 | 0.43 | [1] | |
| A549 (Lung Carcinoma) | 19.54 | HCV-29 (Normal Bladder) | > Emodin | Less toxic to normal cells | [2] | |
| HeLa (Cervical Cancer) | 12.14 | - | - | - | [2] | |
| T24 (Bladder Cancer) | ~20 | HCV-29 (Normal Bladder) | > Emodin | Less toxic to normal cells | [2] | |
| J82 (Bladder Cancer) | ~15 | HCV-29 (Normal Bladder) | > Emodin | Less toxic to normal cells | [2] | |
| CCRF-CEM (Leukemia) | 35.62 | PMNC (Normal Blood) | >100 | >2.81 | [3] | |
| Doxorubicin | HCT-116 (Colon Carcinoma) | - | VERO (Normal Kidney) | - | - | [4] |
| LNCaP (Prostate Carcinoma) | - | VERO (Normal Kidney) | - | - | [4] | |
| Breast Cancer Cell Lines | - | - | - | 0.5 - 1.26 | [5] | |
| Cisplatin | MDA-MB-231 (Breast Cancer) | - | PBMC (Normal Blood) | - | 0.7 | [6] |
| Breast & Prostate Cancer Lines | - | MCF-10A & RWPE-1 | < Cancer Cells | <1 (generally) | [7] |
Experimental Protocols: Determining Cytotoxicity
The IC50 values presented in this guide are predominantly determined using cell viability assays, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays like the CCK-8 assay.
Principle of the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color, measured by a spectrophotometer, is directly proportional to the number of viable cells.
General Experimental Workflow
References
- 1. Design and Synthesis of Novel Anti-Proliferative Emodin Derivatives and Studies on their Cell Cycle Arrest, Apoptosis Pathway and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emodin (Emodol; Frangula Emodin) - tcsc1412 - Taiclone [taiclone.com]
- 3. Aloe-emodin as drug candidate for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement of the Selectivity Index (SI) and Cytotoxicity Activity of Doxorubicin Drug by Panax ginseng Plant Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Anthracophyllone: A Guide for Laboratory Professionals
For Immediate Implementation: Due to the cytotoxic nature of Anthracophyllone, stringent disposal protocols are mandatory to ensure personnel safety and environmental protection. This document provides essential, step-by-step guidance for the proper management and disposal of this compound waste in a laboratory setting.
This compound, a natural sesquiterpene, has demonstrated cytotoxic effects against various cell lines. In the absence of a specific Safety Data Sheet (SDS), a conservative approach treating this compound as a hazardous cytotoxic agent is required. All materials that come into contact with this compound must be considered cytotoxic waste and handled accordingly.
Personal Protective Equipment (PPE) and Handling
Before beginning any procedure that involves this compound, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is the first line of defense in minimizing exposure risks.
| PPE Component | Specification | Rationale |
| Gloves | Chemically resistant (e.g., nitrile), double-gloved | Prevents skin contact with the cytotoxic compound. |
| Lab Coat | Disposable or dedicated, with long sleeves and cuffs | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or goggles | Shields eyes from potential splashes or aerosolized particles. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the solid compound or if aerosolization is possible. |
This compound Disposal Protocol
The disposal of this compound and any contaminated materials must be conducted in a manner that prevents exposure and environmental contamination. Segregation of waste is a critical step in this process.
Step 1: Waste Segregation at the Point of Generation
Immediately upon use, segregate all waste materials that have come into contact with this compound. This includes, but is not limited to:
-
Solid Waste: Contaminated gloves, bench paper, pipette tips, and vials.
-
Liquid Waste: Unused solutions or experimental media containing this compound.
-
Sharps: Needles, scalpels, or glass slides used in procedures with this compound.
Step 2: Containment of Cytotoxic Waste
Proper containment is crucial to prevent leaks and spills.
-
Solid Waste: Place in a dedicated, puncture-resistant container lined with a heavy-duty, color-coded plastic bag (typically yellow with a purple stripe or red) and clearly labeled as "Cytotoxic Waste for Incineration".[1][2]
-
Liquid Waste: Collect in a leak-proof, shatter-resistant container. This container must be clearly labeled with "Cytotoxic Liquid Waste," the chemical name "this compound," and the appropriate hazard symbols. Do not mix with other chemical waste streams.
-
Sharps: Dispose of in a designated, puncture-proof sharps container that is also clearly labeled as "Cytotoxic Sharps".[3]
Step 3: Labeling and Storage
All waste containers must be securely closed and properly labeled. Store these containers in a designated, secure area away from general lab traffic. This area should be clearly marked with a cytotoxic hazard warning.
Step 4: Final Disposal
The standard and required method for the final disposal of cytotoxic waste is high-temperature incineration.[1][4] This process ensures the complete destruction of the hazardous compound. Arrange for a certified hazardous waste disposal service to collect the segregated and properly labeled cytotoxic waste. Never dispose of this compound or its contaminated materials in general laboratory trash or down the drain.
Decontamination of Surfaces and Glassware
In the event of a spill or for routine cleaning of reusable glassware, follow these steps:
-
Prepare a Decontaminating Solution: A 1:10 dilution of bleach is a common and effective decontaminating agent.
-
Clean the Area: Thoroughly wipe down the contaminated surface or soak the glassware in the bleach solution for at least 30 minutes.
-
Rinse: After decontamination, rinse the surface or glassware thoroughly with water.
-
Dispose of Cleaning Materials: All materials used for cleaning, such as paper towels and wipes, must be disposed of as cytotoxic solid waste.
Experimental Workflow for this compound Disposal
References
Safeguarding Researchers: A Comprehensive Guide to Handling Anthracophyllone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Anthracophyllone, a cytotoxic sesquiterpene with potential health risks. Adherence to these procedural steps is critical for minimizing exposure and ensuring proper disposal.
Operational Plan: Handling this compound
1. Engineering Controls:
-
Ventilation: All work with solid or solutions of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Designated Area: Establish a designated area for handling this compound, clearly marked with warning signs. Access to this area should be restricted to authorized personnel.
2. Personal Protective Equipment (PPE):
The following table summarizes the recommended PPE for handling this compound, based on general guidance for hazardous and cytotoxic compounds.[6][7][8][9][10]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves.[6][8] | Provides a barrier against dermal absorption. Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Body Protection | A disposable, solid-front barrier gown or a dedicated lab coat.[6][8] | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety goggles or a full-face shield.[6][7][10] | Protects eyes from splashes or aerosols. |
| Respiratory | A NIOSH-approved respirator may be necessary if there is a risk of aerosol generation outside of a fume hood.[9][11] The specific type should be determined by a risk assessment. | Prevents inhalation of airborne particles. |
3. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Weighing: Weigh solid this compound in a fume hood or a ventilated balance enclosure to prevent dispersal of dust.
-
Solution Preparation: Prepare solutions within a chemical fume hood.
-
Personal Hygiene: After handling, and before leaving the laboratory, remove and dispose of gloves and wash hands thoroughly with soap and water.[6] Do not eat, drink, or apply cosmetics in the laboratory.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound waste is crucial to prevent environmental contamination and accidental exposure.[12]
1. Waste Segregation:
All materials that come into contact with this compound must be considered hazardous waste. This includes:
-
Contaminated PPE (gloves, gowns, etc.)
-
Disposable labware (pipette tips, tubes, etc.)
-
Excess or expired this compound
-
Contaminated absorbent liners and cleaning materials
2. Waste Containers:
-
Solid Waste: Dispose of contaminated solid waste in a clearly labeled, leak-proof, and puncture-resistant hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless specifically permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Dispose of any contaminated sharps (needles, scalpels) in a designated sharps container for hazardous waste.[12]
3. Disposal Procedure:
-
Follow your institution's specific guidelines for the disposal of cytotoxic or hazardous chemical waste.
-
Contact your EHS office for pickup and disposal of the hazardous waste containers. Do not dispose of this compound waste down the drain or in the regular trash.
Experimental Protocols: Cytotoxicity Data
This compound has demonstrated cytotoxic activity against several human cancer cell lines and Vero cells. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.[1]
| Cell Line | IC₅₀ (µM) |
| MCF-7 | 32.97 |
| KB | 18.02 |
| NCI-H187 | 15.17 |
| Vero | 18.06 |
Handling and Disposal Workflow
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Toxicity of structurally related anthraquinones and anthrones to mammalian cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of the toxicity and carcinogenicity of anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liver toxicity of anthraquinones: A combined in vitro cytotoxicity and in silico reverse dosimetry evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subchronic toxicity evaluation of anthraquinone in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. osha.gov [osha.gov]
- 7. epa.gov [epa.gov]
- 8. Which personal protective equipment do you need to [royalbrinkman.com]
- 9. hgic.clemson.edu [hgic.clemson.edu]
- 10. Personal Protective Equipment in Horticulture - Houweling [hsibv.com]
- 11. fishersci.com [fishersci.com]
- 12. web.uri.edu [web.uri.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
